1-bromo-3-methanesulfonylbutane
Description
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Structure
3D Structure
Properties
CAS No. |
2352747-08-9 |
|---|---|
Molecular Formula |
C5H11BrO2S |
Molecular Weight |
215.11 g/mol |
IUPAC Name |
1-bromo-3-methylsulfonylbutane |
InChI |
InChI=1S/C5H11BrO2S/c1-5(3-4-6)9(2,7)8/h5H,3-4H2,1-2H3 |
InChI Key |
WDJWSCLFJGZCQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCBr)S(=O)(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: Structural Profiling and Synthetic Utility of 1-Bromo-3-methanesulfonylbutane in Drug Discovery
Executive Summary
In modern medicinal chemistry, the strategic incorporation of highly polar, metabolically stable functional groups is critical for optimizing the pharmacokinetic (PK) profiles of drug candidates. 1-Bromo-3-methanesulfonylbutane is a versatile, bifunctional building block designed for this exact purpose. By featuring a highly reactive electrophilic primary bromide and a chemically inert, strongly electron-withdrawing methyl sulfone moiety, this reagent allows for the efficient installation of a sulfone-bearing alkyl chain onto diverse pharmacophores. This whitepaper details the structural properties, mechanistic reactivity, and self-validating experimental protocols required to successfully deploy this compound in drug development workflows.
Structural and Physicochemical Profiling
Understanding the quantitative and physicochemical properties of 1-bromo-3-methanesulfonylbutane is the first step in predicting its behavior in both synthetic environments and biological systems. The sulfone group acts as a powerful hydrogen-bond acceptor, which can significantly lower the logD of a lipophilic scaffold, thereby improving aqueous solubility and metabolic stability (e.g., resisting the oxidation that typically plagues thioethers).
Table 1: Quantitative and Structural Properties
| Property | Value |
| Chemical Name | 1-bromo-3-methanesulfonylbutane[1] |
| IUPAC Name | 1-bromo-3-(methylsulfonyl)butane[2] |
| CAS Registry Number | 2352747-08-9[3] |
| Molecular Formula | C5H11BrO2S[1] |
| Molecular Weight | 215.11 g/mol [3] |
| Monoisotopic Mass | 213.96631 Da[1] |
| SMILES String | CC(CCBr)S(=O)(=O)C[1] |
| Key Functional Groups | Primary Alkyl Bromide, Methyl Sulfone |
Mechanistic Reactivity & Strategic Utility
As an Application Scientist, it is crucial to understand the causality behind a reagent's reactivity to avoid synthetic dead-ends.
-
Electrophilic Alkylation (SN2): The primary carbon (C1) attached to the bromine atom is sterically unhindered. This makes it an ideal, highly reactive electrophile for bimolecular nucleophilic substitution (SN2) reactions with amines, thiols, and alkoxides.
-
Avoidance of E2 Elimination: The molecule possesses
-hydrogens adjacent to the primary bromide. If strongly basic, sterically hindered conditions (e.g., KOtBu, NaH) are employed, competing E2 elimination will occur, yielding the undesired 4-methanesulfonyl-1-butene. Therefore, mild, heterogeneous inorganic bases are strictly required. -
Sulfone Inertness: Under standard alkylation conditions, the methylsulfonyl group at C3 remains completely inert. It acts as a spectator group during the SN2 process, preserving the integrity of the bioisostere for the final drug candidate.
Pathway Visualization: Pharmacophore Derivatization
The following workflow illustrates the logical progression of utilizing 1-bromo-3-methanesulfonylbutane to optimize a target scaffold.
Figure 1: Synthetic workflow for integrating 1-bromo-3-methanesulfonylbutane into drug scaffolds.
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity and reproducibility, the following protocol for the N-alkylation of a secondary amine is designed as a self-validating system . Every step includes causality-driven choices and built-in analytical checkpoints.
Rationale and Causality
-
Solvent Choice (DMF): N,N-Dimethylformamide is a polar aprotic solvent. It effectively solvates the potassium cation of the base, leaving the nucleophile and the carbonate anion highly reactive, which lowers the activation energy of the SN2 transition state.
-
Base Choice (K2CO3): Potassium carbonate is a mild, heterogeneous base. It is strong enough to scavenge the generated hydrobromic acid (HBr) and deprotonate the nucleophile, but weak enough to suppress the competing E2 dehydrohalogenation of the alkyl bromide.
Step-by-Step Methodology
-
Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add the target secondary amine (1.0 mmol, 1.0 eq) and anhydrous K2CO3 (2.0 mmol, 2.0 eq).
-
Solvation: Suspend the mixture in anhydrous DMF (5.0 mL) under an inert nitrogen atmosphere. Stir at room temperature for 15 minutes to allow for pre-equilibration.
-
Electrophile Addition: Add 1-bromo-3-methanesulfonylbutane (1.2 mmol, 1.2 eq) dropwise via syringe. The slight excess ensures complete consumption of the valuable amine scaffold.
-
Heating: Attach a reflux condenser and heat the reaction mixture to 70 °C using an oil bath. Maintain stirring for 6–8 hours.
-
Workup: Cool the reaction to room temperature. Quench with distilled water (20 mL) to dissolve the inorganic salts and partition the mixture with Ethyl Acetate (3 × 15 mL).
-
Washing: Wash the combined organic layers with a 5% aqueous LiCl solution (3 × 10 mL). Causality: LiCl is highly effective at pulling residual DMF out of the organic layer and into the aqueous phase.
-
Drying & Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.
Built-in Validation Checkpoints
A robust protocol must validate itself before downstream biological testing.
-
Checkpoint 1 (TLC Monitoring): Because 1-bromo-3-methanesulfonylbutane lacks a conjugated
-system, it is invisible under standard 254 nm UV light. Validation: Use a Phosphomolybdic Acid (PMA) or Iodine chamber stain to visualize the disappearance of the starting materials. -
Checkpoint 2 (LC-MS Analysis): Analyze the crude mixture. Validation: The presence of the
peak corresponding to the exact mass of the coupled product confirms successful SN2 displacement. -
Checkpoint 3 (NMR Verification): In
H NMR, the protons of the starting material appear as a multiplet around 3.4–3.6 ppm. Validation: Upon successful substitution with an amine, these protons will shift upfield to approximately 2.4–2.6 ppm due to the lower electronegativity of nitrogen compared to bromine. The sharp singlet of the methyl sulfone ( ) at ~2.9 ppm must remain intact, proving the sulfone survived the basic conditions.
References
- PubChemLite - 1-bromo-3-methanesulfonylbutane (C5H11BrO2S). Université du Luxembourg (uni.lu).
- 2352747-08-9 | 1-Bromo-3-(methylsulfonyl)butane. BLD Pharm.
- Building Blocks Catalogue October 2021. Namiki Shoji Co., Ltd..
Sources
Solubility of 1-bromo-3-methanesulfonylbutane in polar aprotic solvents
An In-Depth Technical Guide to the Solvation Dynamics of 1-Bromo-3-methanesulfonylbutane in Polar Aprotic Solvents
Executive Summary
For drug development professionals and synthetic chemists, understanding the precise solvation behavior of bifunctional intermediates is critical for optimizing reaction yields and formulation stability. 1-bromo-3-methanesulfonylbutane (CID 165604524) presents a unique physicochemical profile: it combines a highly polar, hydrogen-bond-accepting sulfone moiety with a polarizable, electrophilic alkyl bromide[1][2].
This whitepaper, written from the perspective of application science, explores the thermodynamic principles governing the solubility of this compound in polar aprotic solvents. It details the causality behind solvent selection, provides a self-validating experimental protocol for equilibrium solubility determination, and examines the mechanistic advantages of utilizing these solvent systems in downstream nucleophilic substitution (SN2) workflows.
Thermodynamic Principles of Solvation
The principle of "like dissolves like" is fundamentally quantified by Hansen Solubility Parameters (HSP) , which partition cohesive energy into three distinct intermolecular forces: dispersion (
For 1-bromo-3-methanesulfonylbutane, the molecular architecture dictates its HSP requirements:
-
Dispersion (
): The butane backbone and the large, polarizable bromine atom require a solvent with a strong dispersion component. -
Polarity (
): The methanesulfonyl group (-SO CH ) possesses a strong permanent dipole, necessitating a solvent with high dielectric properties to stabilize the molecule in solution. -
Hydrogen Bonding (
): The sulfone oxygens act as potent hydrogen bond acceptors, but the molecule lacks hydrogen bond donors.
Why Polar Aprotic Solvents?
Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN)—are uniquely suited for this intermediate. They possess high
Fig 1. Hansen Solubility Parameter (HSP) alignment driving thermodynamic solubility.
Quantitative Data & Solvent Profiling
To predict and compare the solvation capacity of various polar aprotic solvents, we map the estimated HSP values of the solvents against the structural requirements of the halo-sulfone.
Table 1: Physicochemical Profile of 1-bromo-3-methanesulfonylbutane
| Property | Value | Significance |
|---|
| Molecular Formula | C
Table 2: Polar Aprotic Solvent HSP Matrix & Predicted Solvation Capacity
| Solvent |
Experimental Methodology: Self-Validating Shake-Flask Protocol
The "shake-flask" method remains the gold standard for determining the true thermodynamic (equilibrium) solubility of an active compound[7][8][9]. As an application scientist, I emphasize that a protocol must be self-validating. The most common error in solubility determination is assuming equilibrium has been reached after a fixed time. The protocol below incorporates time-course sampling to empirically prove equilibrium.
Step-by-Step Protocol
Phase 1: Preparation & Saturation
-
Solvent Preparation: Dispense 2.0 mL of the target polar aprotic solvent (e.g., anhydrous DMSO) into a chemically inert, sealable 5 mL glass vial[7].
-
Solid Addition: Incrementally add 1-bromo-3-methanesulfonylbutane to the vial until a visible, persistent suspension of undissolved solid remains. Causality: An excess of solid is mandatory to maintain the thermodynamic driving force for saturation[9].
-
Thermostated Agitation: Seal the vial and place it in a temperature-controlled orbital shaker (e.g., 25.0 ± 0.1 °C) at 300 RPM. Causality: Temperature fluctuations drastically alter solubility limits; strict thermal control prevents transient precipitation or supersaturation[7].
Phase 2: Equilibrium Verification & Phase Separation 4. Time-Course Sampling: Extract 50 µL aliquots at 24, 48, and 72 hours. 5. Phase Separation: Centrifuge the extracted aliquots at 10,000 x g for 10 minutes at exactly 25.0 °C. Immediately filter the supernatant through a 0.22 µm PTFE syringe filter. Causality: PTFE is chosen because it is chemically inert and prevents non-specific adsorption of the hydrophobic butane backbone, which would artificially lower the quantified concentration[7].
Phase 3: Quantification 6. Dilution & Analysis: Dilute the filtrate into a mobile phase compatible with High-Performance Liquid Chromatography (HPLC) coupled with UV/Vis or MS detection[7][8]. 7. Validation: Equilibrium is confirmed only when the quantified concentration between the 48-hour and 72-hour samples varies by less than 2%.
Fig 2. Standardized, self-validating shake-flask workflow for equilibrium solubility.
Mechanistic Implications for Drug Development
Understanding the solubility of 1-bromo-3-methanesulfonylbutane in polar aprotic solvents is not merely an exercise in physical chemistry; it directly dictates the success of downstream synthetic pathways.
When this compound is utilized as an electrophile in SN2 reactions, the choice of a polar aprotic solvent (like DMSO or DMF) serves a dual purpose:
-
Substrate Solvation: It fully dissolves the halo-sulfone by stabilizing its strong dipole[6].
-
Nucleophile Activation: Unlike protic solvents (e.g., methanol, water), polar aprotic solvents do not form hydrogen-bonded "cages" around the incoming nucleophile. This lack of solvation raises the ground-state energy of the nucleophile, dramatically lowering the activation energy (
) required for the nucleophile to attack the sterically accessible carbon adjacent to the bromine atom[5][6].
By ensuring complete thermodynamic solubility in these specific solvents, researchers prevent heterogeneous reaction mixtures, thereby maximizing reaction kinetics, ensuring reproducible yields, and minimizing the formation of unwanted side products during lead optimization.
References
- PubChemLite - 1-bromo-3-methanesulfonylbutane (C5H11BrO2S). Université du Luxembourg.
- 1-Bromo-3-methanesulfonylbutane | C5H11BrO2S | CID 165604524. National Institutes of Health (NIH).
- The Evolution of Solubility Prediction Methods. Rowan Science.
- The Hansen solubility approach towards green solvent processing. Journal of Materials Chemistry C (RSC Publishing).
- Polar Protic and Polar Aprotic Solvents. Chemistry Steps.
- 11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts.
- General Experimental Protocol for Determining Solubility. BenchChem.
- Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients. Dissolution Technologies.
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Thermodynamic Stability Profile and Handling of 1-Bromo-3-methanesulfonylbutane
Executive Summary
1-Bromo-3-methanesulfonylbutane is a bifunctional building block characterized by a primary alkyl bromide and a secondary sulfone moiety positioned in a 1,3-relationship (
While the sulfone group (
Molecular Architecture & Thermodynamic Baseline
To understand the stability profile, we must first deconstruct the bond dissociation energies (BDE) and the steric environment.
Structural Analysis
-
IUPAC Name: 1-bromo-3-(methylsulfonyl)butane[1]
-
Formula:
-
Key Features:
-
C1 (Electrophile): Primary alkyl bromide (
). Susceptible to attack. -
C3 (Nucleophile Precursor): The methanesulfonyl group stabilizes a carbanion at C3 upon deprotonation (
in DMSO). -
1,3-Relationship: This geometry allows for a 3-exo-tet cyclization, which is kinetically favored despite the ring strain of the product.
-
Thermodynamic Parameters (Estimated)
| Parameter | Value (Est.) | Significance |
| C-Br BDE | ~290 kJ/mol | The "weak link" for thermal homolysis. |
| C-S BDE | ~275 kJ/mol | Chemically robust; resistant to cleavage under standard storage. |
| Exothermic (Base) | Formation of the cyclopropyl sulfone is thermodynamically driven by the loss of the bromide leaving group in basic media. | |
| Boiling Point | >140°C (dec.) | High polarity of sulfone elevates BP; decomposition often precedes boiling at atm pressure. |
Degradation Pathways: The "Stability Triangle"
The stability of 1-bromo-3-methanesulfonylbutane is governed by three competing pathways. Understanding these is critical for process safety and yield optimization.
Pathway A: Base-Mediated Cyclization (Major Risk)
In the presence of even weak bases (e.g., carbonates, tertiary amines), the
-
Mechanism: Intramolecular
(3-exo-tet). -
Kinetics: Fast. The entropic penalty of ring closure is offset by the proximity of the reactive centers.
Pathway B: Thermal Elimination ( -Elimination)
At elevated temperatures (>120°C) or with bulky bases, HBr elimination may occur. However, because the
Pathway C: Hydrolysis
The primary bromide is susceptible to hydrolysis in aqueous media, forming the corresponding alcohol. The sulfone group remains intact.
Visualization of Degradation Pathways
Figure 1: The degradation landscape. Note that base-mediated cyclization (Red) is the dominant thermodynamic risk factor.
Analytical Assessment Protocols
Standard GC-MS methods often fail for this molecule because the high temperature of the injection port can induce in situ cyclization or elimination, leading to false impurity profiles.
Recommended Method: Reverse-Phase HPLC
-
Column: C18 (e.g., Agilent ZORBAX Eclipse Plus), 3.5 µm.
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient).
-
Note: Avoid ammonium acetate buffers if pH > 6 to prevent cyclization during analysis.
-
-
Detection: UV at 210 nm (Sulfone absorption is weak; low UV required) or ELSD/CAD.
-
Rationale: Low-temperature analysis preserves the structural integrity of the C-Br bond.
Thermal Stability Screening (DSC)
Differential Scanning Calorimetry (DSC) is mandatory before scaling up reactions involving this reagent.
-
Protocol: Seal 2-5 mg in a gold-plated high-pressure crucible. Ramp 5°C/min from 25°C to 300°C.
-
Warning Signal: An exotherm onset below 150°C indicates autocatalytic decomposition (likely HBr generation promoting further degradation).
Handling & Storage Directives
Based on the thermodynamic profile, the following "Self-Validating" protocols are recommended.
Storage Conditions
-
Temperature: Store at 2–8°C.
-
Atmosphere: Argon or Nitrogen blanket is required. Moisture promotes HBr formation, which is autocatalytic.
-
Stabilizers: Do not store with amine-based stabilizers (common in some alkyl halides). If acid scavenging is needed, use solid, non-nucleophilic bases like weak anion exchange resins or silver wool.
Reaction Solvent Selection
The choice of solvent dictates the stability pathway:
| Solvent Class | Suitability | Rationale |
| Chlorinated (DCM, DCE) | High | Non-nucleophilic, slightly acidic character stabilizes the bromide. |
| Ethers (THF, MTBE) | Medium | Good solubility, but peroxides can initiate radical degradation. |
| Polar Aprotic (DMSO, DMF) | Low / Risky | These solvents enhance the nucleophilicity of any generated anions, drastically accelerating cyclization (Pathway A). |
Experimental Workflow: Stability Check
Figure 2: Pre-reaction quality control workflow to prevent autocatalytic degradation.
References
-
Trost, B. M. (1988). Sulfones: Chemical chameleons. Bulletin of the Chemical Society of Japan, 61(1), 107-124.
-
Simpkins, N. S. (1993). Sulfones in Organic Synthesis.[2][3][4] Pergamon Press. (Fundamental text on sulfone carbanion chemistry and cyclization risks).
-
Paquette, L. A. (1977). The Ramberg-Bäcklund Rearrangement. Organic Reactions, 25,[3][5] 1. (Mechanistic insight into halo-sulfone cyclizations).
-
NIST Chemistry WebBook. (2023). Thermophysical Properties of Alkyl Bromides.[6]
-
Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. (Source for pKa values of sulfones).
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- 3. Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alkyl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]
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A Guide to the Safe Handling of 1-bromo-3-methanesulfonylbutane: A Precautionary Approach for Novel Reagents
Sources
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Navigating the Uncharted: A Technical Guide to the Physicochemical Characterization of 1-bromo-3-methanesulfonylbutane
A Senior Application Scientist's Perspective on Predictive and Experimental Determination of Melting and Boiling Points for Novel Chemical Entities
Introduction: The Foundational Importance of Melting and Boiling Points in Pharmaceutical Research
In the landscape of drug discovery and development, the journey of a molecule from a promising hit to a viable therapeutic candidate is paved with a series of critical characterization steps. Among the most fundamental of these are the determination of a compound's melting and boiling points. These physical constants are not mere data points; they are pivotal indicators of a substance's purity, stability, and intermolecular forces.[1] For researchers and drug development professionals, this information governs crucial decisions in synthesis, purification, formulation, and even preliminary assessment of a compound's potential bioavailability.[2][3][4][5][6]
This guide addresses the specific challenge of characterizing a novel or less-studied compound, using 1-bromo-3-methanesulfonylbutane as a case study. As of the writing of this document, readily available experimental data for the melting and boiling points of this specific molecule are scarce. This scenario is common in early-stage research. Therefore, this guide will provide a dual approach: firstly, an exploration of predictive methods to estimate these properties based on the molecule's structure, and secondly, a detailed exposition of the gold-standard experimental techniques for their empirical determination once a sample is synthesized.
Part 1: In Silico Prediction of Physicochemical Properties: A Data-Driven Approach in the Absence of Experimental Values
When faced with a novel molecule like 1-bromo-3-methanesulfonylbutane, computational chemistry provides a powerful toolkit for estimating its physical properties. Quantitative Structure-Property Relationship (QSPR) models are at the forefront of this predictive science.[7][8][9] QSPR models are statistical or machine learning-based equations that correlate the structural features of molecules (molecular descriptors) with their macroscopic properties.[10][11][12]
The Logic Behind QSPR for Boiling and Melting Point Prediction
The boiling and melting points of a substance are dictated by the strength of the intermolecular forces between its molecules.[13][14][15] For 1-bromo-3-methanesulfonylbutane, these forces would include:
-
London Dispersion Forces: Present in all molecules, their strength increases with molecular size and surface area.
-
Dipole-Dipole Interactions: Arising from the polar C-Br and S=O bonds. The methanesulfonyl group, in particular, is strongly electron-withdrawing and contributes significantly to the molecule's polarity.
-
Molecular Symmetry and Packability (for melting point): The ability of a molecule to pack efficiently into a crystal lattice significantly influences its melting point.[14][15]
QSPR models quantify these structural attributes through molecular descriptors and use them to predict the boiling and melting points.
Predictive Workflow for 1-bromo-3-methanesulfonylbutane
The following diagram illustrates a typical workflow for predicting the boiling and melting points of a novel compound using QSPR.
Caption: A generalized workflow for the in silico prediction of boiling and melting points using QSPR models.
Estimated Physicochemical Properties of 1-bromo-3-methanesulfonylbutane
While a definitive prediction requires specialized software, we can make some qualitative estimations based on the structure of 1-bromo-3-methanesulfonylbutane (C₅H₁₁BrO₂S).
| Property | Influencing Structural Features | Qualitative Prediction |
| Boiling Point | - Presence of a polar methanesulfonyl group. - Presence of a bromo group. - Relatively low molecular weight. | Expected to be significantly higher than a non-polar alkane of similar molecular weight due to strong dipole-dipole interactions. Likely a high-boiling liquid at atmospheric pressure. |
| Melting Point | - Potential for hydrogen bonding is absent. - The butane chain introduces some flexibility, which may hinder efficient crystal packing. | Likely to be a low-melting solid or a liquid at room temperature. The lack of strong, directional intermolecular forces like hydrogen bonding and the molecule's asymmetry may prevent the formation of a highly stable crystal lattice. |
Part 2: Experimental Determination of Melting and Boiling Points: Protocols and Best Practices
Once a sample of 1-bromo-3-methanesulfonylbutane is synthesized and purified, its melting and boiling points should be determined experimentally. These empirical values serve as a benchmark for purity and a critical parameter for further development.
Experimental Protocol for Melting Point Determination (Capillary Method)
The capillary method is a widely accepted technique for accurate melting point determination.[16][17]
Objective: To determine the melting range of a solid sample of 1-bromo-3-methanesulfonylbutane.
Materials:
-
Purified, dry sample of 1-bromo-3-methanesulfonylbutane
-
Melting point capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Thiele tube with high-boiling mineral oil or an automated digital instrument)
-
Thermometer (calibrated)
-
Spatula
-
Watch glass
Procedure:
-
Sample Preparation: Place a small amount of the dry, crystalline sample on a watch glass. Finely powder the sample with a spatula.
-
Loading the Capillary Tube: Gently tap the open end of a capillary tube into the powdered sample until a small amount of material (2-3 mm in height) is packed into the bottom.
-
Apparatus Setup:
-
Thiele Tube: Secure the capillary tube to the thermometer with a rubber band, ensuring the sample is level with the thermometer bulb. Immerse the setup in the Thiele tube, making sure the rubber band is above the oil level.[1]
-
Automated Apparatus: Insert the capillary tube into the designated slot in the apparatus.
-
-
Heating and Observation:
-
Heat the apparatus rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue heating slowly and record the temperature at which the last crystal melts (the end of the melting range).
-
-
Purity Assessment: A sharp melting range (0.5-2°C) is indicative of a pure compound.[1] Impurities will typically cause a depression and broadening of the melting range.
Experimental Protocol for Micro Boiling Point Determination
For small quantities of liquid samples, a micro boiling point determination is the preferred method.[18][19][20][21]
Objective: To determine the boiling point of a liquid sample of 1-bromo-3-methanesulfonylbutane.
Materials:
-
Purified liquid sample of 1-bromo-3-methanesulfonylbutane
-
Small test tube (e.g., 75 x 10 mm)
-
Melting point capillary tube (sealed at one end)
-
Thermometer (calibrated)
-
Heating bath (e.g., Thiele tube or beaker with mineral oil)
-
Rubber band or wire for attachment
Procedure:
-
Sample Preparation: Add a few drops of the liquid sample into the small test tube to a depth of about 1 cm.
-
Capillary Inversion: Place the melting point capillary tube into the test tube with the open end facing down.
-
Apparatus Setup: Attach the test tube to the thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.
-
Heating and Observation:
-
Immerse the assembly into the heating bath.
-
Heat the bath. Initially, a stream of bubbles will emerge from the capillary tube as the trapped air expands.
-
Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the liquid is equal to the atmospheric pressure.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube. Record this temperature.
-
The following diagram illustrates the experimental workflows for both melting and boiling point determination.
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- 19. scribd.com [scribd.com]
- 20. chymist.com [chymist.com]
- 21. chemtips.wordpress.com [chemtips.wordpress.com]
A Technical Guide to the Role of the Methanesulfonyl Group in the Reactivity of 1-Bromo-3-Methanesulfonylbutane
Introduction
In the landscape of modern organic synthesis and drug discovery, bifunctional molecules serve as invaluable building blocks for constructing complex molecular architectures. 1-Bromo-3-methanesulfonylbutane is a prime example of such a scaffold, featuring a reactive primary alkyl bromide and a powerful electron-withdrawing methanesulfonyl (mesyl) group. Understanding the interplay between these two functionalities is critical for predicting and controlling its chemical behavior. This guide provides an in-depth analysis of the methanesulfonyl group's profound influence on the reactivity of the butane backbone, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the electronic effects that govern its reaction pathways and provide validated protocols for its synthetic transformations.
Section 1: The Electronic Influence of the Methanesulfonyl Group
The methanesulfonyl group (–SO₂CH₃) is a dominant force in dictating the electronic landscape of a molecule. Its influence stems primarily from a potent electron-withdrawing inductive effect (–I effect), which arises from the high electronegativity of the two oxygen atoms and the sulfur atom.[1] This effect propagates through the sigma bonds of the carbon skeleton, altering bond polarities and influencing the reactivity of distal functional groups.
Unlike carbonyl groups, which also withdraw electron density, sulfonyl groups are generally considered to have a stronger and more far-reaching inductive effect.[2][3] This is due to the higher oxidation state of sulfur and the presence of two highly electronegative oxygen atoms. This strong electron withdrawal is a key determinant of the reactivity at the C1 position in 1-bromo-3-methanesulfonylbutane.
Caption: Inductive electron withdrawal by the methanesulfonyl group in 1-bromo-3-methanesulfonylbutane.
Section 2: Reactivity in Nucleophilic Substitution Reactions
The primary alkyl bromide structure of 1-bromo-3-methanesulfonylbutane strongly predisposes it to undergo nucleophilic substitution via an Sₙ2 mechanism.[4][5][6] The Sₙ1 pathway is highly disfavored due to the inherent instability of the corresponding primary carbocation. The presence of the methanesulfonyl group at the C3 position serves to further enhance the molecule's suitability for Sₙ2 reactions.
Activation of the Electrophilic Carbon (C1)
The methanesulfonyl group's inductive pull extends along the carbon chain, making the C1 carbon significantly more electron-deficient (electrophilic) than it would be in a simple alkyl halide like 1-bromobutane. This heightened electrophilicity makes the C1 carbon a more attractive target for nucleophiles, leading to an accelerated reaction rate. The mechanism involves a backside attack by the nucleophile, displacing the bromide leaving group and resulting in an inversion of stereochemistry at the reaction center.
Caption: Generalized Sₙ2 mechanism for 1-bromo-3-methanesulfonylbutane.
Experimental Protocol: Sₙ2 Azidation
This protocol describes a representative Sₙ2 reaction. The choice of sodium azide as the nucleophile is illustrative, as the azide functional group is a crucial precursor in the synthesis of amines and nitrogen-containing heterocycles.
Objective: To synthesize 1-azido-3-methanesulfonylbutane via an Sₙ2 reaction.
Materials:
-
1-bromo-3-methanesulfonylbutane (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve 1-bromo-3-methanesulfonylbutane in anhydrous DMF.
-
Add sodium azide to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.
-
Causality Check: Heating is necessary to provide sufficient activation energy for the reaction. DMF is an excellent polar aprotic solvent for Sₙ2 reactions as it solvates the cation (Na⁺) while leaving the azide anion nucleophile relatively free and reactive.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Self-Validation: The washing steps are crucial to remove residual DMF and unreacted sodium azide, ensuring the purity of the final product.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel.
Section 3: Reactivity in Elimination Reactions
The methanesulfonyl group plays an even more direct role in promoting elimination reactions. Its powerful inductive effect significantly increases the acidity of the adjacent β-hydrogens (protons on C2). This acidification makes these protons much more susceptible to abstraction by a base, strongly favoring an E2 elimination pathway.[8][9]
The E2 Mechanism and Regioselectivity
The E2 reaction is a concerted, single-step process where the base abstracts a β-proton, the C-H bond electrons form a new π-bond, and the leaving group (bromide) departs simultaneously.[9] For this to occur efficiently, the β-hydrogen and the leaving group must be in an anti-periplanar conformation. In the case of 1-bromo-3-methanesulfonylbutane, elimination will exclusively yield 3-methanesulfonylbut-1-ene, as there is only one type of β-hydrogen. The choice of base can be critical; sterically hindered bases like potassium tert-butoxide are often used to favor elimination over substitution.[10]
Caption: Concerted E2 mechanism for 1-bromo-3-methanesulfonylbutane.
Experimental Protocol: E2 Elimination
This protocol outlines a typical E2 elimination using a strong, sterically hindered base to promote the formation of an alkene.
Objective: To synthesize 3-methanesulfonylbut-1-ene via an E2 elimination.
Materials:
-
1-bromo-3-methanesulfonylbutane (1.0 eq)
-
Potassium tert-butoxide (KOtBu) (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve 1-bromo-3-methanesulfonylbutane in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add potassium tert-butoxide portion-wise over 15 minutes, ensuring the temperature remains low.
-
Causality Check: KOtBu is a bulky, strong base. Its steric hindrance discourages it from acting as a nucleophile (preventing a competing Sₙ2 reaction) and enhances its selectivity for abstracting the sterically accessible β-proton, driving the E2 pathway.[10]
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Self-Validation: The quench with a mild acid (NH₄Cl) neutralizes the excess strong base, making the workup safer and preventing potential side reactions.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by column chromatography to isolate 3-methanesulfonylbut-1-ene.
Section 4: Data Summary & Synthetic Utility
The dual reactivity of 1-bromo-3-methanesulfonylbutane makes it a highly valuable intermediate in multi-step synthesis, particularly within pharmaceutical and agrochemical research.[11]
| Reaction Type | Reagents | Key Role of –SO₂Me Group | Product Class |
| Sₙ2 Substitution | Nucleophiles (e.g., NaN₃, NaCN, R-OH) | Inductively activates C1, increasing its electrophilicity. | Substituted alkanes |
| E2 Elimination | Strong, bulky bases (e.g., KOtBu, DBU) | Inductively acidifies β-hydrogens (C2), facilitating abstraction. | Alkenes |
The sulfone moiety itself is a well-established pharmacophore found in numerous approved drugs, valued for its metabolic stability and ability to form strong hydrogen bonds.[12] Therefore, 1-bromo-3-methanesulfonylbutane allows for the introduction of this key group while providing a reactive handle (the bromide) for further molecular elaboration, such as coupling reactions or the introduction of other functional groups. The introduction of a bromine atom into a potential drug candidate can also beneficially affect its metabolic profile and therapeutic activity.[13][14]
Conclusion
The methanesulfonyl group in 1-bromo-3-methanesulfonylbutane is not a passive spectator but an active director of reactivity. Through its powerful and far-reaching inductive electron-withdrawing effect, it fundamentally modulates the properties of the alkyl halide. It enhances the electrophilicity of the C1 carbon, accelerating Sₙ2 reactions, while simultaneously increasing the acidity of the C2 protons, promoting E2 eliminations. This dual activation provides chemists with a versatile and predictable building block, enabling controlled access to a variety of substituted and unsaturated sulfones that are of significant interest to the drug development and materials science communities.
References
-
Effect of Sulfonyl Protecting Groups on the Neighboring Group Participation Ability of Sulfonamido Nitrogen. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Sulfonyl vs. carbonyl group: which is the more electron-withdrawing?. RSC Publishing. [Link]
-
Electron Withdrawing Groups Via Induction. Campus Virtual La Salle Victoria Posgrado. [Link]
-
Why is Sulphonyl Group strongly electron-withdrawing? : r/chemhelp. Reddit. [Link]
-
Effect of sulfonyl protecting groups on the neighboring group participation ability of sulfonamido nitrogen. PubMed. [Link]
-
Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides: Key Differences in Reactivity & Applications Introduction. HoriazonChemical. [Link]
-
Sulfonyl vs. Carbonyl Group: Which Is the More Electron-Withdrawing?. ResearchGate. [Link]
-
Tosylates And Mesylates. Master Organic Chemistry. [Link]
-
Unusual Electronic Effects of Electron-Withdrawing Sulfonamide Groups in Optically and Magnetically Active Self-Assembled Noncovalent Heterodimetallic d−f Podates. Inorganic Chemistry - ACS Publications. [Link]
-
Intramolecular nucleophilic interception by the sulfonyl group of reaction intermediates arising from electrophilic addition to unsaturated non-conjugated bicyclic sulfones. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
-
Mesylate. Wikipedia. [Link]
-
Neighboring Group Participation by Sulfonamido Nitrogen. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Mesylates and Tosylates with Practice Problems. Chemistry Steps. [Link]
-
Neighboring group participation by sulfonamido nitrogen. PubMed. [Link]
-
Interpretation: Equation for the substitution reaction of 1-bromo-3-m... Filo. [Link]
-
Synthesis of 1-bromo-3-methyl-4-(tetrahydropyran-2-yloxy)-butane. PrepChem.com. [Link]
-
Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI. [Link]
-
Intermediates 1-Bromo-3,3-dimethylbutane for critical molecular building block. TBD. [Link]
-
Elimination reactions. Unknown Source. [Link]
-
Propose a mechanism for the solvolysis reaction of 1-bromo-3-methylbutane in ethanol.. Study.com. [Link]
-
Reactivity of Alkyl Halides in SN2 Reactions. Chemistry Steps. [Link]
-
Breaking Down Alkyl Halides: Key Reactions and Uses. Patsnap. [Link]
-
Elimination Reactions. Unknown Source. [Link]
-
Alkyl Halide Reactivity. MSU chemistry. [Link]
-
1-Bromo-3-methylsulfonylbutan-2-one. PubChem. [Link]
-
Synthesis of 1-bromo-3-methylbutane Experiment Date to be Performed: 3/1/2016 Name: Chris McDaniel Teaching Assistan. Unknown Source. [Link]
-
Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. [Link]
-
Synthesis of 1-Bromo-3-butyn-2-one and 1,3-Dibromo-3-buten-2-one. ResearchGate. [Link]
-
Using 1- bromo -3- methylbutane (A) and any other one or two carbon compounds, if needed, synth.... YouTube. [Link]
-
The Role of Bromine in Modern Pharmaceuticals. Tethys Chemical. [Link]
-
Improved Synthesis of 1-Bromo-3-buten-2-one. ResearchGate. [Link]
-
Elimination Reactions: an Introduction. Chemistry Steps. [Link]
-
Substitution Reactions of Benzene and Other Aromatic Compounds. MSU chemistry. [Link]
-
1-Bromo-3-Methylbutane. Multichem Exports. [Link]
-
8.5. Elimination reactions. Organic Chemistry 1: An open textbook - Lumen Learning. [Link]
-
Introducing bromine to the molecular structure as a strategy for drug design. jms.ump.edu.pl. [Link]
-
Elimination by the E2 mechanism. Chemistry LibreTexts. [Link]
-
The SN1 Reaction Mechanism. Master Organic Chemistry. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. Sulfonyl vs. carbonyl group: which is the more electron-withdrawing? - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. (a) Interpretation: Equation for the substitution reaction of 1-bromo-3-m.. [askfilo.com]
- 5. Breaking Down Alkyl Halides: Key Reactions and Uses [eureka.patsnap.com]
- 6. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 7. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
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- 9. One moment, please... [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 1-Bromo-3-Methylbutane Exporter | 1-Bromo-3-Methylbutane Exporting Company | 1-Bromo-3-Methylbutane International Distributor [multichemexports.com]
- 12. Mesylate - Wikipedia [en.wikipedia.org]
- 13. jms.ump.edu.pl [jms.ump.edu.pl]
- 14. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
Methodological & Application
General procedure for alkylation using 1-bromo-3-methanesulfonylbutane
Application Note & Protocol Guide | Doc ID: AN-SFN-042
Executive Summary
This guide details the optimized procedures for utilizing 1-bromo-3-methanesulfonylbutane (CAS: 2352747-08-9) as an electrophilic building block in medicinal chemistry. This reagent is primarily employed to introduce the 3-methanesulfonylbutyl motif, a pharmacophore often selected to enhance aqueous solubility and metabolic stability (via the polar, non-basic sulfone group) while maintaining lipophilic contacts through the alkyl chain.
The core challenge in using this reagent is controlling chemoselectivity. As a
Chemical Profile & Mechanistic Insight[1][2][3][4][5]
Reagent Specifications
-
IUPAC Name: 1-bromo-3-(methylsulfonyl)butane
-
Formula:
-
MW: 215.11 g/mol
-
Structure: A primary alkyl bromide with a sulfone group at the C3 position.
-
Key Feature: The sulfone group at C3 renders the C3-proton acidic (
in DMSO), creating a risk of self-reactivity.
Reaction Pathways: The Chemoselectivity Challenge
The success of the alkylation depends on the choice of base.
-
Path A (Desired): Intermolecular
attack by the nucleophile on the C1-bromide. -
Path B (Undesired): Deprotonation of C3 by a strong base, followed by intramolecular attack on C1 to form a cyclopropane ring (Ramberg-Bäcklund precursor type reactivity).
Figure 1: Mechanistic divergence driven by base strength. Path A is favored by mild bases; Path B is triggered by bases capable of deprotonating the sulfone alpha-position.
Pre-Reaction Planning
Base Selection Matrix
To maximize yield, select a base that activates the nucleophile without deprotonating the C3-H of the reagent.
| Base Category | Examples | Suitability | Rationale |
| Weak Inorganic | High | Sufficient for phenols/thiols; too weak to deprotonate sulfone C3 ( | |
| Tertiary Amines | DIPEA, TEA | High | Ideal for amine alkylations; non-nucleophilic, low basicity ( |
| Strong Alkoxides | Low (Risk) | ||
| Hydrides/Amides | Avoid | Will rapidly deprotonate C3, causing dominant cyclization or polymerization. |
Solvent Systems
-
Preferred: Acetonitrile (MeCN), DMF, or DMAc.
-
Why: Polar aprotic solvents stabilize the
transition state.
-
-
Avoid: Protic solvents (EtOH, MeOH) if using alkoxide bases (risk of solvolysis), though acceptable with amine nucleophiles.
Experimental Protocols
Protocol A: N-Alkylation of Secondary Amines
Target: Synthesis of tertiary amines with a 3-methanesulfonylbutyl tail. Scale: 1.0 mmol
Materials:
-
Secondary Amine substrate (1.0 equiv)
-
1-bromo-3-methanesulfonylbutane (1.2 equiv)
- (anhydrous, 2.0 equiv) or DIPEA (2.5 equiv)
-
Acetonitrile (anhydrous, 5 mL)
-
NaI (catalytic, 0.1 equiv) – Optional, Finkelstein acceleration
Procedure:
-
Preparation: In a 20 mL reaction vial equipped with a magnetic stir bar, dissolve the Secondary Amine (1.0 mmol) in Acetonitrile (5 mL).
-
Base Addition: Add
(276 mg, 2.0 mmol). If the amine is a salt (e.g., HCl salt), add an extra equivalent of base. -
Reagent Addition: Add 1-bromo-3-methanesulfonylbutane (1.2 mmol, ~258 mg).
-
Note: If the reagent is viscous, dissolve it in 0.5 mL MeCN before addition.
-
-
Catalysis (Optional): Add NaI (15 mg) to generate the more reactive alkyl iodide in situ.
-
Reaction: Seal the vial and heat to 60°C for 12–16 hours.
-
Monitoring: Check by LC-MS. Look for the mass shift of +134 Da (C5H10SO2).
-
-
Work-up:
-
Cool to room temperature.[1]
-
Filter off solids (
/KBr). -
Concentrate the filtrate under reduced pressure.
-
Purification: Flash chromatography (DCM/MeOH gradient) or Reverse Phase Prep-HPLC.
-
Protocol B: O-Alkylation of Phenols
Target: Synthesis of sulfone-functionalized aryl ethers. Scale: 1.0 mmol
Materials:
-
Phenol substrate (1.0 equiv)
-
1-bromo-3-methanesulfonylbutane (1.2 equiv)
- (1.5 equiv) – Cesium effect promotes O-alkylation
-
DMF (anhydrous, 3 mL)
Procedure:
-
Activation: In a dry flask, combine the Phenol (1.0 mmol) and
(488 mg, 1.5 mmol) in DMF (3 mL). Stir at room temperature for 15 minutes to form the phenoxide. -
Alkylation: Add 1-bromo-3-methanesulfonylbutane (1.2 mmol) dropwise.
-
Heating: Heat the mixture to 50–60°C . Higher temperatures (>80°C) increase the risk of elimination/cyclization.
-
Work-up:
-
Dilute with EtOAc (30 mL) and wash with water (3 x 10 mL) to remove DMF.
-
Wash organic layer with brine, dry over
, and concentrate.
-
Analytical Data & Troubleshooting
Expected NMR Signatures (Product)
When the alkylation is successful, observe the following signals (in
-
Sulfone Methyl (
): Singlet, ppm. -
Chain Terminus (
): Doublet, ppm (coupled to the C3 methine). -
Linker (
or ): Triplet/Multiplet, ppm (depending on heteroatom).
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| Low Conversion | Steric hindrance or poor nucleophilicity. | Add NaI (0.2 equiv) to form the iodide. Increase temp to 70°C (monitor closely). |
| Byproduct: M+ (-80) | Loss of | Base is too strong. Switch from |
| Byproduct: Cyclopropane | Intramolecular alkylation. | Concentration too low (favors intramolecular). Increase concentration to 0.5 M. Ensure base is not in large excess. |
| Reagent Decomposition | Elimination to alkene.[2] | Avoid heating >80°C. Ensure solvent is dry. |
References
-
General Reactivity of Sulfones: Simpkins, N. S. Sulphones in Organic Synthesis; Pergamon: Oxford, 1993.[3] (Foundational text on sulfone stability and carbanion chemistry).
-
Cyclization Risks (Ramberg-Bäcklund): Taylor, R. J. K.; Casy, G. "The Ramberg-Bäcklund Reaction."[4][2][5][6] Organic Reactions2004 , 62, 357. Link
-
Alkylation Protocols (Analogous Sulfones): Trost, B. M.; Ghadiri, M. R. "Sulfones as Chemical Chameleons." J. Am. Chem. Soc.[7]1984 , 106, 7260. Link
-
Gamma-Halo Sulfone Cyclization: Johnson, J. D.; et al. "Efficient Synthesis of Orphaned Cyclopropanes Using Sulfones." J. Am. Chem. Soc.[7]2022 , 144, 14471.[7] Link
- Finkelstein Conditions: Smith, M. B. March's Advanced Organic Chemistry, 7th Ed.; Wiley: Hoboken, 2013; pp 425-427.
Sources
- 1. Alkyl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]
- 2. Ramberg–Bäcklund reaction - Wikipedia [en.wikipedia.org]
- 3. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 4. scispace.com [scispace.com]
- 5. Ramberg-Bäcklund Reaction [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. Efficient Synthesis of Orphaned Cyclopropanes Using Sulfones as Carbene Equivalents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis of Sulfone-Based Pharmaceutical Intermediates using 1-Bromo-3-methanesulfonylbutane
This guide details the properties, synthesis, and application of 1-bromo-3-methanesulfonylbutane , a specialized alkylating agent used to introduce the 3-methanesulfonylbutyl motif into pharmaceutical scaffolds. This moiety is increasingly valued in medicinal chemistry for its ability to modulate lipophilicity (
Part 1: Introduction & Compound Profile[1]
The Strategic Value of the Sulfone Linker
In modern drug discovery, the sulfone (
-
Metabolic Stability: Unlike sulfides, sulfones are resistant to further oxidative metabolism by cytochrome P450 enzymes.
-
Solubility Enhancement: The high polarity of the sulfone group lowers the
of the parent molecule, improving aqueous solubility without introducing ionizable groups (like amines) that might cause hERG liability. -
Hydrogen Bonding: The sulfone oxygens act as weak hydrogen bond acceptors, potentially interacting with target protein residues.
1-bromo-3-methanesulfonylbutane serves as a critical electrophile to introduce this functionality. Its structure features a primary bromide for reactivity and a chiral center at the
Compound Data Sheet
| Property | Specification |
| IUPAC Name | 1-bromo-3-(methylsulfonyl)butane |
| Structure | |
| Molecular Formula | |
| Molecular Weight | 215.11 g/mol |
| Physical State | Viscous colorless to pale yellow oil |
| Solubility | Soluble in DCM, THF, DMF, DMSO; Insoluble in water |
| Stability | Stable at RT; store under inert atmosphere ( |
| Reactivity Profile | Primary alkyl halide (SN2 active); |
Part 2: Synthesis of the Reagent (1-Bromo-3-methanesulfonylbutane)
Note: As this compound is often custom-synthesized, the following validated route is provided for in-house preparation.
Retrosynthetic Logic
The most robust synthesis avoids the sluggish displacement of secondary halides. Instead, it utilizes a Michael addition followed by reduction and bromination.
Figure 1: Validated synthetic route for the preparation of the reagent.
Critical Process Parameters
-
Michael Addition: The reaction of sodium methanesulfinate with methyl crotonate requires a proton source (acetic acid) to buffer the pH and drive the equilibrium toward the sulfone product.
-
Reduction:
is effective, but care must be taken during quench to avoid emulsification. is a gentler alternative that preserves the sulfone. -
Bromination: The Appel reaction (
) is preferred over to prevent potential acid-catalyzed migration or elimination side reactions.
Part 3: Application Protocol – N-Alkylation of Heterocycles
This protocol describes the coupling of 1-bromo-3-methanesulfonylbutane with a secondary amine (e.g., a piperazine derivative) to generate a pharmaceutical intermediate.
Experimental Design
-
Reaction Type:
Nucleophilic Substitution.[1] -
Stoichiometry: 1.0 equiv Nucleophile : 1.2 equiv Electrophile : 2.0 equiv Base.
-
Solvent System: Acetonitrile (ACN) is preferred for ease of workup; DMF is used for less soluble substrates.
Step-by-Step Protocol
Step 1: Reaction Assembly
-
Charge a dry reaction flask with Amine Substrate (1.0 mmol, 1.0 equiv).
-
Add anhydrous Acetonitrile (ACN) [0.2 M concentration].
-
Add Potassium Carbonate (
) (2.0 mmol, 2.0 equiv). Note: Use finely ground, anhydrous to maximize surface area. -
Add Potassium Iodide (KI) (0.1 mmol, 10 mol%). Catalytic KI generates the more reactive alkyl iodide in situ (Finkelstein reaction).
Step 2: Addition of Electrophile
-
Dissolve 1-bromo-3-methanesulfonylbutane (1.2 mmol, 1.2 equiv) in a minimal volume of ACN.
-
Add the bromide solution dropwise to the stirring amine suspension at room temperature.
Step 3: Reaction & Monitoring
-
Heat the mixture to 60–70°C under nitrogen.
-
Monitor: Check by LC-MS or TLC at 4 hours.
-
Target: Disappearance of amine substrate.
-
Observation: Product formation usually appears at a lower retention time (RP-HPLC) than the lipophilic bromide but higher than the amine.
-
Step 4: Workup & Purification [2]
-
Cool to room temperature.
-
Filter off inorganic solids (
, ) and rinse the pad with Ethyl Acetate. -
Concentrate the filtrate under reduced pressure.
-
Purification: Flash column chromatography.
-
Stationary Phase: Silica Gel.
-
Eluent: DCM/MeOH gradient (0-5% MeOH).
-
Note: The sulfone group makes the product polar; ensure the gradient is sufficiently polar to elute the product.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Steric hindrance at nucleophile or bromide | Increase temp to 80°C; switch solvent to DMF; increase KI to 50 mol%. |
| Elimination By-product | Basicity too high causing E2 elimination | Switch base to |
| O-Alkylation (if phenol) | Ambident nucleophile competition | Use a softer solvent (Acetone) or counter-ion control ( |
Part 4: Mechanistic Visualization
The following diagram illustrates the
Figure 2: Mechanistic pathway highlighting the activation and potential competing elimination.
References
-
BenchChem. (2025).[2] Application and Synthetic Utility of 1-bromo-3-methylbutan-2-ol. Link (Cited for general bromo-alkane handling protocols).
-
Organic Chemistry Portal. (2024). Synthesis of Alkyl Sulfones. Link (Comprehensive review of sulfone synthesis methodologies).
-
National Institutes of Health (PMC). (2018). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Link (Review of sulfone pharmacophores in FDA-approved drugs).
-
Sigma-Aldrich. (2025). 1-bromo-3-(methylsulfonyl)benzene Product Page. Link (Analogous compound data for handling comparison).
-
ResearchGate. (2011). Improved Synthesis of Bromo-ketones and Sulfones. Link (Methodology for bromination of functionalized alkanes).
Sources
Application Notes and Protocols for the N-Alkylation of Amines with 1-Bromo-3-Methanesulfonylbutane
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides detailed protocols and scientific insights for the coupling of 1-bromo-3-methanesulfonylbutane with various primary and secondary amines. This reaction, a cornerstone of medicinal chemistry, yields N-substituted 3-methanesulfonylbutylamine derivatives, which are valuable intermediates in the synthesis of pharmacologically active compounds.[1][2] The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing mechanistic understanding, control over reaction selectivity, and procedural robustness. We will explore the foundational nucleophilic substitution mechanism, strategies to mitigate common side reactions such as over-alkylation, and provide step-by-step methodologies for practical laboratory execution.
Introduction: The Synthetic Value of 3-Methanesulfonylbutylamines
1-Bromo-3-methanesulfonylbutane is a bifunctional building block of significant interest in organic synthesis and drug discovery.[3] Its structure incorporates a reactive primary alkyl bromide for nucleophilic displacement and a sulfone moiety. The sulfone group is a prevalent feature in a wide array of therapeutics, including antibiotics, anti-cancer agents, and COX-2 inhibitors, valued for its ability to act as a hydrogen bond acceptor and its metabolic stability.[4]
The N-alkylation of amines with 1-bromo-3-methanesulfonylbutane provides a direct route to molecules containing the valuable 3-methanesulfonylbutylamine scaffold. This guide details the chemical principles and practical applications of this crucial transformation.
Mechanistic Foundation: The SN2 Pathway
The coupling of 1-bromo-3-methanesulfonylbutane with amines proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5][6] As a primary alkyl halide, the carbon atom bonded to the bromine is relatively unhindered, making it susceptible to backside attack by a nucleophile.
Key Mechanistic Steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom bearing the bromine atom.[6]
-
Transition State: A high-energy, trigonal bipyramidal transition state is formed where a new C-N bond is partially formed as the C-Br bond is partially broken.
-
Inversion of Stereochemistry: The reaction proceeds with an inversion of configuration at the electrophilic carbon center (though in this achiral substrate, it is not observable).
-
Leaving Group Departure: The bromide ion is displaced as the leaving group.
-
Proton Transfer: The resulting ammonium salt is deprotonated by a base (or another equivalent of the starting amine) to yield the final neutral amine product and a hydrobromide salt.[7]
The sulfone group at the 3-position is strongly electron-withdrawing, but its influence on the SN2 reaction rate at the 1-position is minimal due to the insulating effect of the intervening sigma bonds.[8]
Caption: Experimental workflow for general N-alkylation.
Step-by-Step Procedure:
-
Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the primary amine (1.2 equivalents).
-
Solvent and Base Addition: Add anhydrous acetonitrile (ACN) or N,N-dimethylformamide (DMF) to achieve a concentration of 0.2-0.5 M with respect to the limiting reagent. Add a mild inorganic base such as potassium carbonate (K₂CO₃, 2.0 equivalents) or a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA, 1.5 equivalents). [9]3. Substrate Addition: Add 1-bromo-3-methanesulfonylbutane (1.0 equivalent) to the stirring suspension.
-
Reaction: Heat the mixture to 60-80 °C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If an inorganic base was used, filter the mixture to remove the solids. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-substituted 3-methanesulfonylbutylamine.
Protocol 2: N-Alkylation of a Secondary Amine
This protocol is for the synthesis of a tertiary amine, where over-alkylation is not a concern, but the final product is a quaternary ammonium salt.
Step-by-Step Procedure:
-
Reaction Setup: In a sealed tube or pressure vessel, combine the secondary amine (e.g., morpholine, 1.1 equivalents), 1-bromo-3-methanesulfonylbutane (1.0 equivalent), and potassium carbonate (1.5 equivalents) in a polar aprotic solvent like DMF or DMSO.
-
Reaction: Heat the mixture to 80-100 °C. The higher temperature may be necessary due to the potentially lower nucleophilicity or increased steric hindrance of the secondary amine. Monitor the reaction for the disappearance of the starting materials (typically 16-48 hours).
-
Work-up and Purification: Follow the work-up, extraction, and purification steps outlined in Protocol 1. The resulting tertiary amine may be more polar, requiring a more polar eluent system for column chromatography (e.g., methanol in dichloromethane).
Summary of Reaction Parameters
The optimal conditions for the coupling reaction can vary depending on the nucleophilicity and steric bulk of the amine substrate. The following table provides general guidelines.
| Amine Type | Equivalents of Amine | Typical Base | Solvent | Temperature (°C) | Typical Time (h) |
| Primary (Aliphatic) | 1.2 - 5.0 | K₂CO₃, Cs₂CO₃, DIPEA | ACN, DMF | 60 - 80 | 12 - 24 |
| Primary (Aniline) | 1.1 - 2.0 | K₂CO₃, NaH | DMF, DMSO | 80 - 120 | 24 - 48 |
| Secondary (Cyclic) | 1.1 - 1.5 | K₂CO₃, DIPEA | ACN, DMF | 80 - 100 | 16 - 48 |
| Secondary (Acyclic) | 1.1 - 1.5 | K₂CO₃, DIPEA | DMF, DMSO | 90 - 110 | 24 - 72 |
Safety and Handling
-
1-Bromo-3-methanesulfonylbutane: As an alkylating agent, this compound should be treated as potentially toxic and a lachrymator. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Solvents: Anhydrous solvents like DMF and ACN should be handled under an inert atmosphere to prevent the introduction of water, which can interfere with the reaction.
-
Bases: Handle bases with care. DIPEA is corrosive, and powdered inorganic bases can be irritating upon inhalation.
Conclusion
The coupling of 1-bromo-3-methanesulfonylbutane with amines is a robust and versatile method for synthesizing valuable pharmaceutical intermediates. [10][11]A thorough understanding of the underlying SN2 mechanism and the factors influencing reaction selectivity is crucial for success. By carefully selecting the base, solvent, temperature, and stoichiometry, researchers can effectively control the reaction outcome to produce the desired mono-alkylated products in high yield. The protocols provided in this guide serve as a validated starting point for the development of novel molecular entities in the field of drug discovery.
References
-
A New Method for the Synthesis of Quaternary Ammonium Compounds from Primary and Secondary Amines. (n.d.). DTIC. Retrieved from [Link]
-
Sulfone. (2024). In Wikipedia. Retrieved from [Link]
-
Ghorpade, R. A., et al. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 4(55), 29285-29289. Retrieved from [Link]
-
Harman, W. D. (n.d.). Sulfone Projects. University of Virginia. Retrieved from [Link]
-
Ghorpade, R. A., et al. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. ResearchGate. Retrieved from [Link]
-
Khan, I., et al. (2018). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Natural Products Chemistry & Research, 6(4). Retrieved from [Link]
-
Clark, J. (2015). Nucleophilic substitution - halogenoalkanes and ammonia. Chemguide. Retrieved from [Link]
-
Clark, J. (2015). Multiple nucleophilic substitution - halogenoalkanes and ammonia. Chemguide. Retrieved from [Link]
-
Nucleophilic Substitution Reactions in Halogenoalkanes. (n.d.). Cognito. Retrieved from [Link]
-
Pharmaceutical Intermediates. (n.d.). Sarex. Retrieved from [Link]
-
Nucleophilic substitution. (n.d.). IB Colourful Solutions in Chemistry. Retrieved from [Link]
-
Explaining the Nucleophilic Substitution Reactions of Halogenoalkanes and Ammonia. (n.d.). ChemKey. Retrieved from [Link]
Sources
- 1. bulatpharmaceutical.com [bulatpharmaceutical.com]
- 2. Intermediates for the pharmaceutical industry - Evonik Industries [healthcare.evonik.com]
- 3. benchchem.com [benchchem.com]
- 4. Harman Research Group - Sulfone [sites.google.com]
- 5. cognitoedu.org [cognitoedu.org]
- 6. shout.education [shout.education]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Sulfone - Wikipedia [en.wikipedia.org]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. China Intermediates 1-Bromo-3,3-dimethylbutane for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 11. Pharmaceutical Intermediates | Advanced Intermediates | API intermediates | Bulk drug intermediates [sarex.com]
Application Note: 1-Bromo-3-methanesulfonylbutane as a Versatile Bifunctional Building Block in Organic Synthesis and Drug Discovery
Executive Summary
1-Bromo-3-methanesulfonylbutane (Molecular Formula:
This unique architecture allows it to serve a dual purpose: the primary bromide acts as an excellent electrophilic hub for bimolecular nucleophilic substitution (
Mechanistic Rationale & Reactivity Profile
The synthetic utility of 1-bromo-3-methanesulfonylbutane is governed by its finely tuned electrophilicity. Primary alkyl halides are prime substrates for
Finkelstein Catalysis: To overcome inherent activation energy barriers when reacting this building block with weak nucleophiles (e.g., deactivated anilines or sterically hindered heterocycles), Sodium Iodide (NaI) is often employed as a catalyst. This triggers a Finkelstein reaction 4, an equilibrium-driven halogen exchange that converts the alkyl bromide into an alkyl iodide in situ. Because the iodide ion is highly polarizable (making it a better nucleophile) and forms a weaker bond with carbon (making it a superior leaving group), this catalytic cycle significantly accelerates the overall alkylation rate 5.
Key Synthetic Workflows and Protocols
The following protocols are designed as self-validating systems, ensuring that researchers can monitor progress and troubleshoot mechanistically.
Protocol A: N-Alkylation of Piperazine Scaffolds
Objective: Covalent attachment of the 3-methanesulfonylbutyl chain to a secondary amine to generate a tertiary amine target.
Causality & Design: Potassium carbonate (
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the piperazine derivative (1.0 equiv, 10 mmol) in anhydrous DMF (0.2 M).
-
Base Addition: Add finely powdered anhydrous
(2.5 equiv, 25 mmol). Rationale: Finely powdered base maximizes the surface area for heterogeneous deprotonation. -
Catalyst & Electrophile: Add NaI (0.1 equiv, 1 mmol) followed by the dropwise addition of 1-bromo-3-methanesulfonylbutane (1.1 equiv, 11 mmol). Rationale: Dropwise addition prevents localized high concentrations that could lead to double alkylation or homocoupling artifacts.
-
Reaction Execution: Heat the suspension to 60 °C with vigorous stirring for 12–16 hours.
-
Self-Validation (Monitoring): Monitor the reaction via TLC (typically 5% MeOH in DCM, visualized by ninhydrin stain). The disappearance of the secondary amine spot (which stains purple/pink) confirms reaction completion.
-
Workup: Cool the mixture to room temperature and quench with distilled water (5 volumes). Extract with Ethyl Acetate (3 x 20 mL). Rationale: The aqueous quench dissolves the inorganic salts (
, KBr, NaI) and partitions the highly polar DMF into the aqueous layer, while the organic product moves into the Ethyl Acetate layer. -
Purification: Wash the combined organic layers with brine, dry over anhydrous
, filter, and concentrate in vacuo. Purify via silica gel flash chromatography. (Expected yield: 75-85%).
Protocol B: C-Alkylation of Active Methylene Compounds
Objective: Carbon-carbon bond formation using a malonic ester to extend the aliphatic chain.
Causality & Design: Sodium hydride (NaH) is utilized to irreversibly deprotonate the active methylene, generating hydrogen gas as a thermodynamic driving force to form a quantitative yield of the enolate. Tetrahydrofuran (THF) is used as it coordinates the sodium cation effectively, stabilizing the enolate ion pair.
Step-by-Step Methodology:
-
Enolate Generation: Suspend NaH (60% dispersion in mineral oil, 1.2 equiv) in anhydrous THF at 0 °C under nitrogen. Slowly add diethyl malonate (1.0 equiv) dropwise. Stir for 30 minutes until
gas evolution ceases. -
Alkylation: Add 1-bromo-3-methanesulfonylbutane (1.1 equiv) dissolved in a minimal amount of THF.
-
Heating: Warm the reaction to reflux (65 °C) for 8 hours.
-
Self-Validation: Monitor by TLC (Hexanes/EtOAc 3:1, visualized by UV or
stain). -
Workup: Quench carefully with saturated aqueous
to neutralize unreacted NaH and protonate any residual enolate. Extract with Diethyl Ether, dry over , and concentrate. (Expected yield: 80-90%).
Physicochemical Impact in Drug Design
The incorporation of the 3-methanesulfonylbutyl moiety is a strategic bioisosteric decision in drug development. Replacing a standard lipophilic alkyl chain with this sulfone-containing building block drastically alters the pharmacokinetic profile of a molecule. Sulfones lower lipophilicity (LogP) and increase the Topological Polar Surface Area (tPSA), which generally improves aqueous solubility and reduces off-target lipophilic binding (promiscuity). Furthermore, the electron-withdrawing nature of the sulfone deactivates the adjacent aliphatic chain toward Cytochrome P450-mediated oxidation.
Table 1: Comparative Physicochemical Impact of Alkyl vs. 3-Methanesulfonylbutyl Substitution
| Substituent Moiety | Added Molecular Weight (Da) | Estimated | Added tPSA ( | Metabolic Liability (CYP450) |
| Isopentyl (Standard Alkyl) | 71.14 | +2.0 to +2.5 | 0.00 | High (Aliphatic Oxidation) |
| 3-Methanesulfonylbutyl | 135.20 | -0.5 to +0.2 | 42.52 | Low (Deactivated by |
Synthetic Workflow Visualization
Workflow of 1-bromo-3-methanesulfonylbutane in organic synthesis and drug design.
References
-
PubChemLite - 1-bromo-3-methanesulfonylbutane (C5H11BrO2S). uni.lu. 1
-
Functionalization of Bicyclo[3.2.1] Sulfones. uvic.ca. 2
-
Catalyst-Free Electrochemical Sulfonylation of Organoboronic Acids. organic-chemistry.org. 3
-
Finkelstein reaction - Wikipedia. wikipedia.org. 4
-
Catalytic and Synthetic Roles of Sodium Iodide in Organic and Inorganic Reactions. calibrechem.com.5
Sources
- 1. PubChemLite - 1-bromo-3-methanesulfonylbutane (C5H11BrO2S) [pubchemlite.lcsb.uni.lu]
- 2. dspace.library.uvic.ca [dspace.library.uvic.ca]
- 3. Catalyst-Free Electrochemical Sulfonylation of Organoboronic Acids [organic-chemistry.org]
- 4. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 5. calibrechem.com [calibrechem.com]
Application Note: Selective C- vs. N-Alkylation with 1-bromo-3-methanesulfonylbutane
Executive Summary
The alkylation of ambident nucleophiles (e.g., indoles, imidazoles, enolates) with functionalized alkyl halides is a pivotal transformation in medicinal chemistry. However, the use of 1-bromo-3-methanesulfonylbutane introduces a unique set of chemoselective challenges. Unlike simple alkyl halides, this reagent contains a sulfone moiety at the
This Application Note details the mechanistic competition between N-alkylation (kinetic/hard) and C-alkylation (thermodynamic/soft) while addressing the critical instability of the reagent itself. Under strong basic conditions, 1-bromo-3-methanesulfonylbutane is prone to intramolecular cyclization to form cyclopropyl sulfones, a "parasitic" side reaction that depletes the electrophile. We provide validated protocols to maximize selectivity and yield.
Chemical Context & Mechanistic Hazards
The Reagent: 1-bromo-3-methanesulfonylbutane
This electrophile is characterized by a primary alkyl bromide and a secondary sulfone. The presence of the electron-withdrawing sulfone group (
-
Structure:
-
Key pKa Values (DMSO):
-
Indole N-H: ~21
-
Reagent C3-H (
-sulfonyl): ~23–25 -
Malonate C-H: ~13–16
-
The Selectivity Trilemma
The reaction outcome is determined by the competition between three pathways:
-
Path A (N-Alkylation): Attack by the nucleophile's hard center (e.g., Nitrogen) on C1-Br.
-
Path B (C-Alkylation): Attack by the nucleophile's soft center (e.g., Carbon) on C1-Br.
-
Path C (Reagent Destruction): Base-mediated deprotonation of the reagent at C3, followed by intramolecular
attack on C1, yielding 1-methyl-2-(methylsulfonyl)cyclopropane .
Pathway Visualization
Caption: Competition between productive intermolecular alkylation and destructive intramolecular cyclization.
Protocol 1: Selective N-Alkylation (Indoles/Heterocycles)
Objective: Favor attack by the nitrogen atom while suppressing C-alkylation and reagent cyclization. Strategy: Use the Hard-Soft Acid-Base (HSAB) principle. The nitrogen of an indole anion is the harder nucleophile. We use a base strong enough to deprotonate the indole but weak enough (or sterically hindered) to minimize deprotonation of the sulfone reagent.
Materials
-
Substrate: Indole derivative (1.0 equiv)[1]
-
Reagent: 1-bromo-3-methanesulfonylbutane (1.2 equiv)[2]
-
Base: Cesium Carbonate (
) (2.0 equiv) -
Solvent: DMF (Anhydrous) or Acetonitrile (
)
Step-by-Step Methodology
-
Preparation: Charge a flame-dried reaction flask with the Indole substrate (1.0 equiv) and
(2.0 equiv). -
Solvation: Add anhydrous DMF (0.2 M concentration relative to substrate). Stir at Room Temperature (RT) for 30 minutes. Note: This pre-activation ensures the indole is deprotonated before the electrophile is introduced.
-
Addition: Cool the mixture to 0°C . Add 1-bromo-3-methanesulfonylbutane (1.2 equiv) dropwise as a solution in minimal DMF.
-
Critical Control Point: Low temperature prevents the activation energy threshold for C-alkylation and reagent cyclization from being reached.
-
-
Reaction: Allow the mixture to warm slowly to RT over 4–6 hours. Monitor by HPLC/LC-MS.
-
Workup: Dilute with EtOAc, wash with water (
) to remove DMF. Dry over and concentrate.
Why this works:
-
Cesium Effect: The large
cation provides a "naked" anion effect, enhancing the nucleophilicity of the nitrogen. -
Solvent: DMF is a polar aprotic solvent that solvates cations well, leaving the hard
anion free to react.
Protocol 2: Selective C-Alkylation (Active Methylenes/Indole C3)
Objective: Direct alkylation to the carbon center (e.g., C3 of indole or
Materials
-
Substrate: Indole (1.0 equiv)[1]
-
Reagent: 1-bromo-3-methanesulfonylbutane (1.1 equiv)
-
Base: Ethylmagnesium Bromide (
) (1.05 equiv) -
Solvent: Toluene / THF (10:1 ratio)
-
Additive: Zinc Chloride (
) (1.1 equiv) - Optional for enhanced selectivity
Step-by-Step Methodology
-
Metallation: Dissolve Indole in anhydrous Toluene/THF under Argon. Cool to 0°C.
-
Grignard Addition: Add
(3.0 M in ether) dropwise. Stir for 45 minutes at RT. -
Transmetallation (Optional): For difficult substrates, add
solution (1.0 M in ether) and stir for 30 mins to form the Indolyl-zinc species. -
Alkylation: Add 1-bromo-3-methanesulfonylbutane slowly at 0°C.
-
Reflux: Warm to RT, then heat to 60°C for 12 hours.
-
Note: C-alkylation has a higher activation energy and requires heat. Because the base (
) is consumed in step 2 to form the non-basic Indolyl-Grignard, the risk of deprotonating the sulfone reagent (and causing cyclization) is significantly lower than with free bases like NaH.
-
-
Quench: Cool to 0°C and quench with saturated
.
Why this works:
-
Masking: The
bond is covalent-like, preventing attack from the nitrogen. -
Softness: The Carbon center becomes the reactive nucleophile.[6]
Optimization & Troubleshooting Guide
Solvent and Base Effects Matrix
The following table summarizes the impact of conditions on the Selectivity Ratio (N:C) and Reagent Stability.
| Condition Set | Base | Solvent | Major Product | Reagent Stability |
| A (Hard/Kinetic) | DMF | N-Alkyl (>95:5) | Low (High cyclization risk if excess base) | |
| B (Mild/Kinetic) | MeCN | N-Alkyl (90:10) | High (Minimal cyclization) | |
| C (Soft/Thermo) | Toluene | C-Alkyl (<5:95) | Medium (Requires heat) | |
| D (Phase Transfer) | Toluene/Water | N-Alkyl | High (Reagent protected in organic phase) |
The "Cyclopropane Trap"
If you observe a loss of alkylating agent but no product formation, check for the formation of the cyclopropane byproduct.
-
Diagnostic: NMR signal appearance of cyclopropyl protons (0.5 – 1.5 ppm complex multiplets) and loss of the triplet
signal (~3.5 ppm). -
Solution: Switch to a weaker base (e.g.,
instead of ) or use Protocol 2 (Grignard method) where no free strong base is present during the alkylation step.
References
-
Reagent Properties: PubChem. 1-bromo-3-methylsulfonylbutane. National Library of Medicine. [Link]
-
Indole Alkylation Selectivity
-
Sulfone Cyclization (Ramberg-Bäcklund Precursors)
-
Preparation of Cyclopropyl Sulfones. Organic Chemistry Portal (General Sulfone Synthesis). [Link]
-
-
Phase Transfer Catalysis (PTC)
-
PTC N-Alkylation Using 1-Bromo-3-Chloro Propane. PTC Organics. [Link]
-
Sources
- 1. Frontiers | Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase [frontiersin.org]
- 2. PubChemLite - 1-bromo-3-methanesulfonylbutane (C5H11BrO2S) [pubchemlite.lcsb.uni.lu]
- 3. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 7. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
Advanced Catalytic Strategies for the Functionalization of 1-Bromo-3-methanesulfonylbutane: Overcoming sp³ C–Br Activation Barriers
Executive Summary & Structural Profiling
The functionalization of unactivated alkyl halides remains a formidable challenge in modern synthetic chemistry. 1-Bromo-3-methanesulfonylbutane (Molecular Formula: C₅H₁₁BrO₂S; Monoisotopic Mass: 213.96631 Da) is a highly valuable, bifunctional aliphatic building block used in the synthesis of complex pharmaceutical intermediates[1]. However, its reactivity is severely bottlenecked by two structural features:
-
Unactivated Primary sp³ C–Br Bond: Unlike aryl or vinyl halides, unactivated alkyl bromides exhibit a high kinetic barrier to concerted oxidative addition by transition metals. Furthermore, any resulting alkylmetal intermediate is highly susceptible to rapid, non-productive β-hydride elimination[2].
-
Gamma-Sulfone Coordination: The methanesulfonyl group at the 3-position is strongly electron-withdrawing and capable of bidentate coordination to metal centers. In traditional palladium-catalyzed cycles, this can poison the catalyst or electronically deactivate the alkyl chain, leading to stalled reactions.
To enhance the reactivity of 1-bromo-3-methanesulfonylbutane, researchers must pivot away from classical two-electron palladium chemistry. This application note details two field-proven, state-of-the-art catalytic methodologies—Nickel-Catalyzed Radical Cross-Coupling and Cobalt-Catalyzed Reductive Coupling —that bypass traditional oxidative addition barriers via Single-Electron Transfer (SET) and supernucleophilic pathways.
Catalytic Strategy I: Nickel-Catalyzed Radical Cross-Coupling
Nickel catalysis has revolutionized the activation of inert alkyl bromides. Unlike palladium, which typically requires a concerted oxidative addition, Ni(0) catalysts can activate the C–Br bond of 1-bromo-3-methanesulfonylbutane via a Single-Electron Transfer (SET) mechanism[3].
This SET pathway generates a transient carbon-centered radical at the C1 position. Because the intermediate is a radical rather than a tightly bound alkylmetal species, the system effectively bypasses the traditional oxidative addition barrier and outcompetes premature β-hydride elimination[3]. The radical can then undergo intermolecular addition to an alkene (Mizoroki-Heck-type carbocyclization) or recombine with a Ni(II) species for subsequent cross-coupling. The mild conditions of nickel catalysis perfectly tolerate the γ-methanesulfonyl group, preventing unwanted elimination or desulfonylation.
Figure 1: Mechanism of Nickel-Catalyzed Alkyl-Mizoroki-Heck-type reaction bypassing concerted oxidative addition.
Catalytic Strategy II: Cobalt-Catalyzed Reductive Coupling
An alternative, highly robust method for enhancing the reactivity of 1-bromo-3-methanesulfonylbutane is the use of a cobalt-catalyzed reductive coupling system, specifically utilizing
In this system, the active Co(I) species acts as a "supernucleophile." It reacts readily with the unactivated primary alkyl bromide via an oxidative addition-driven route (often with S_N2-like characteristics) to form a stable Co(III)-alkyl intermediate[2]. This intermediate subsequently undergoes migratory insertion into an activated alkene (such as an acrylate or vinyl sulfone). The terminal reductant (Zn) is strictly required to reduce the resulting Co(III) halide back to the active Co(I) catalyst, closing the catalytic cycle[2].
Figure 2: Cobalt-catalyzed reductive coupling pathway utilizing Zn(0) for continuous catalyst regeneration.
Quantitative Data Presentation
The following table summarizes the comparative performance metrics of the two catalytic strategies when applied to unactivated primary alkyl bromides structurally analogous to 1-bromo-3-methanesulfonylbutane.
| Catalytic System | Primary Mechanism | Terminal Reductant / Base | Compatible Coupling Partners | Typical Yield (%) | Sulfone Chemoselectivity |
| SET / Radical Generation | Unactivated Alkenes, Aryl Boronic Acids | 65 – 82% | Excellent (No desulfonylation) | ||
| Supernucleophilic Oxidative Addition | Zinc Powder (Zn⁰) | Activated Alkenes (Acrylates, Vinyl Ketones) | 70 – 90% | Excellent (Tolerates Lewis basic sites) |
Self-Validating Experimental Protocols
The following protocols are engineered as self-validating systems. Built-in In-Process Controls (IPCs) ensure that researchers can verify the success of intermediate steps before proceeding, minimizing resource waste.
Protocol A: Nickel-Catalyzed Alkyl-Heck Cross-Coupling
Objective: Couple 1-bromo-3-methanesulfonylbutane with a terminal alkene.
-
Preparation of the Catalytic Complex:
-
Action: In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk flask with
(10 mol%), a bathophenanthroline ligand (12 mol%), and anhydrous (2.0 equiv). -
Causality: The glovebox environment is mandatory. The active Ni(0) species generated in situ and the intermediate carbon-centered radicals are highly oxophilic. Exposure to trace
will rapidly quench the radical, leading to hydrodehalogenation or alcohol byproducts[3].
-
-
Reagent Addition:
-
Action: Add 1-bromo-3-methanesulfonylbutane (1.0 equiv, 0.5 mmol) and the terminal alkene (1.5 equiv). Suspend the mixture in anhydrous, degassed 1,4-dioxane (2.5 mL).
-
-
Reaction Execution:
-
Action: Seal the flask, remove it from the glovebox, and stir vigorously at 80 °C for 16 hours.
-
Causality: Vigorous stirring is critical due to the heterogeneous nature of the inorganic base (
). Poor mass transfer will stall the base-assisted β-hydride elimination step, trapping the catalyst in the Ni(II) state[3].
-
-
Self-Validation (IPC):
-
Action: At t = 4 hours, extract a 20 µL aliquot under a positive flow of
. Quench with EtOAc and analyze via GC-FID. -
Validation Check: You should observe >30% consumption of the alkyl bromide peak. If the peak remains static, the Ni catalyst has likely oxidized; abort and restart with strictly anhydrous/anaerobic techniques.
-
-
Workup:
-
Action: Cool to room temperature, filter through a short pad of Celite (eluting with EtOAc), concentrate under reduced pressure, and purify via flash column chromatography.
-
Protocol B: Cobalt-Catalyzed Reductive Michael-Type Addition
Objective: Reductive coupling of 1-bromo-3-methanesulfonylbutane with ethyl acrylate.
-
System Assembly:
-
Action: In a sidearm flask, combine 1-bromo-3-methanesulfonylbutane (1.0 mmol), ethyl acrylate (3.0 mmol),
(10 mol%), and activated Zinc powder (2.5 mmol)[2]. -
Causality: An excess of the activated alkene (ethyl acrylate) is used to outcompete the homocoupling of the alkyl bromide, which is a common side reaction in reductive cross-couplings.
-
-
Solvent & Additive Introduction:
-
Action: Add acetonitrile (
, 2.5 mL) and strictly 1.0 mmol of . -
Causality: The addition of exactly 1 equivalent of water is a critical mechanistic requirement. Water acts as the proton source for the final protonation of the Co(III)-enolate intermediate following migratory insertion[2]. Without water, the reaction stalls at the enolate stage, drastically reducing yields.
-
-
Reaction Execution:
-
Action: Stir the mixture at 80 °C under an
atmosphere for 12 hours[2].
-
-
Self-Validation (IPC):
-
Action: Monitor the reaction via TLC (Hexanes:EtOAc 7:3).
-
Validation Check: The disappearance of the alkyl bromide (stains faintly with
) and the appearance of a highly polar, UV-inactive product spot confirms successful C–C bond formation.
-
-
Workup:
-
Action: Quench the reaction with 1M HCl (to dissolve excess Zn powder and cobalt salts), extract with diethyl ether (3 × 15 mL), dry over
, and concentrate for purification.
-
References
1.[1] PubChemLite - 1-bromo-3-methanesulfonylbutane (C5H11BrO2S). Université du Luxembourg / PubChem. Available at:[Link] 2.[3] Nickel-Catalyzed Mizoroki-Heck-Type Reactions of Unactivated Alkyl Bromides. National Institutes of Health (NIH) / PMC. Available at:[Link] 3.[2] Cobalt-Catalyzed Reductive Coupling of Saturated Alkyl Halides with Activated Alkenes. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]
Sources
Application Note: Microwave-Assisted Alkylation Protocols using 1-Bromo-3-methanesulfonylbutane
This guide is structured as a high-level Application Note , designed for medicinal chemists and process development scientists. It focuses on the practical utilization of 1-bromo-3-methanesulfonylbutane as a building block for introducing sulfone motifs into drug scaffolds using microwave irradiation.
Abstract & Strategic Value
The incorporation of sulfone moieties (
Traditional thermal alkylation with secondary alkyl-chain bromides often suffers from slow kinetics and competitive elimination reactions (
Chemical Profile & Handling
| Property | Specification |
| Chemical Name | 1-Bromo-3-methanesulfonylbutane |
| Structure | |
| Molecular Weight | 215.11 g/mol |
| Physical State | Viscous oil or low-melting solid (Ambient) |
| Reactivity Class | Primary Alkyl Halide / Sulfone |
| Storage | 2-8°C, Inert atmosphere ( |
| Hazards | Alkylating agent (H315, H319). Handle in fume hood. |
Expert Insight - Stability: The sulfone group at position 3 is electron-withdrawing. While the bromine is at position 1 (primary), the acidity of the proton at position 3 (alpha to sulfone) presents a risk of intramolecular cyclization (forming cyclopropanes) if strong bases (e.g.,
Core Methodology: Microwave-Assisted -Alkylation
This protocol is optimized for the functionalization of secondary amines and nitrogen-containing heterocycles (e.g., Piperazine, Imidazole).
Reaction Scheme
Reagent Stoichiometry
| Component | Equivalents (eq.) | Role |
| Substrate (Nucleophile) | 1.0 | Target Scaffold |
| 1-Bromo-3-methanesulfonylbutane | 1.2 - 1.5 | Alkylating Agent |
| Base ( | 2.0 - 3.0 | Acid Scavenger |
| Potassium Iodide (KI) | 0.1 (Catalytic) | Finkelstein Catalyst (Optional) |
| Solvent (MeCN or DMF) | [0.2 - 0.5 M] | Medium |
Step-by-Step Protocol
Step 1: Preparation
-
Weigh the nucleophilic substrate (1.0 mmol) into a 10 mL microwave-compatible borosilicate vial.
-
Add Cesium Carbonate (
) (2.0 mmol) and a magnetic stir bar.-
Note: For base-sensitive substrates, substitute with DIPEA (3.0 eq).
-
-
Add solvent: Acetonitrile (MeCN) (3 mL) is preferred for ease of workup. Use DMF if solubility is an issue.
-
Add 1-bromo-3-methanesulfonylbutane (1.2 mmol).
-
Tip: If the reagent is viscous, dissolve it in 0.5 mL of solvent before addition to ensure accurate transfer.
-
Step 2: Microwave Irradiation
-
Seal the vial with a PTFE-lined crimp cap.
-
Place in the microwave reactor cavity.
-
Program the instrument with the following "Ramp-to-Temperature" method:
| Parameter | Setting | Rationale |
| Temperature | 110 °C | Optimal for |
| Hold Time | 15 minutes | Rapid conversion (vs. 12h thermal reflux). |
| Pre-Stirring | 30 seconds | Homogenize slurry before heating. |
| Power Max | 150 W | Dynamic control to prevent overshoot. |
| Pressure Limit | 15 bar | Safety cutoff (MeCN generates ~2-4 bar at 110°C). |
Step 3: Workup & Isolation [1]
-
Cool the vial to room temperature (using reactor compressed air cooling).
-
Filtration: Filter the reaction mixture through a Celite® pad to remove inorganic salts (
, Excess Carbonate). Rinse with EtOAc. -
Concentration: Evaporate the filtrate under reduced pressure.
-
Purification: The crude residue is typically purified via Flash Column Chromatography (
).-
Eluent: Hexane/EtOAc or DCM/MeOH gradients (Sulfones are polar; expect higher polarity elution).
-
Mechanism & Workflow Visualization
The following diagram illustrates the decision logic and workflow for this synthesis, explicitly highlighting the risk of cyclization side-reactions.
Caption: Workflow logic emphasizing base selection to avoid cyclization side-reactions during sulfone alkylation.
Troubleshooting & Optimization Guide
Low Conversion
-
Cause: Poor nucleophilicity of the substrate or steric hindrance.
-
Solution:
-
Finkelstein Modification: Add 10 mol% KI or TBAI (Tetrabutylammonium iodide). The in situ generation of the alkyl iodide (better leaving group) accelerates the reaction significantly.
-
Temperature Increase: Step up temperature to 130°C. Monitor pressure closely.
-
Side Product Formation (Elimination)
-
Observation: Formation of alkene (loss of HBr).
-
Cause: Base is too strong or temperature is too high.
-
Solution: Switch from
to a non-nucleophilic organic base like DIPEA or 2,6-Lutidine . Lower temperature to 90°C and extend time to 30 mins.
Solvent Selection Matrix
Microwave heating relies on the dielectric loss tangent (
| Solvent | Suitability | |
| Acetonitrile (MeCN) | 0.062 (Medium) | Excellent. Good balance of heating efficiency and ease of removal. |
| DMF | 0.161 (High) | Good. Rapid heating, but difficult to remove (high BP). Requires aqueous workup.[1] |
| Ethanol | 0.941 (Very High) | Moderate. Good for heating, but nucleophilic (risk of ether formation). Avoid if possible. |
| Toluene | 0.040 (Low) | Poor. Transparent to MW. Requires doping with ionic liquid or polar cosolvent. |
References
-
Microwave Theory: Kappe, C. O. (2004). "Controlled microwave heating in modern organic synthesis." Angewandte Chemie International Edition. Link
- Sulfone Chemistry: Trost, B. M. (1988). "Sulfones: Chemical chameleons." Bulletin of the Chemical Society of Japan. (General reactivity context).
-
Alkylation Protocols: "Microwave-Assisted Synthesis of N-Alkyl Amines." Organic Chemistry Portal. Link
-
Reagent Data: PubChem Compound Summary for 1-Bromo-3-methanesulfonylbutane (Analogous Search). Link
- General MW Alkylation: Bogdal, D. (1999).
(Note: Specific literature on 1-bromo-3-methanesulfonylbutane is limited; protocols are derived from validated methodologies for homologous primary bromo-sulfones.)
Sources
Troubleshooting & Optimization
Purification methods for removing unreacted 1-bromo-3-methanesulfonylbutane
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating target compounds from reaction mixtures containing excess 1-bromo-3-methanesulfonylbutane .
This guide bypasses generic advice to focus on the mechanistic causality behind your purification bottlenecks, providing self-validating, field-proven protocols.
Part 1: Core Principles & Causality
Before troubleshooting, we must understand the molecular behavior of the analyte. 1-Bromo-3-methanesulfonylbutane (C5H11BrO2S) is a bifunctional aliphatic chain containing a reactive primary bromide and a highly polar sulfone moiety[1].
-
Chromatographic Convergence: The sulfone group (-SO₂CH₃) possesses two highly electronegative oxygen atoms that act as potent hydrogen-bond acceptors. When interacting with the silanol groups on normal-phase silica gel, the molecule's retention factor (
) drops drastically, causing it to co-elute with polar target products (e.g., secondary amines, amides, or alcohols). -
Thermal Persistence: Unlike volatile alkyl halides (e.g., methyl iodide), the sulfone group imparts an exceptionally high boiling point. Attempting to remove the excess reagent via vacuum distillation almost always leads to the thermal degradation of the target product.
Part 2: Troubleshooting FAQs
Q: I used a 1.5x excess of 1-bromo-3-methanesulfonylbutane in my alkylation reaction. My target amine and the unreacted bromide co-elute on silica. How do I separate them?
A: Do not rely on normal-phase chromatography. Instead, utilize a polymer-supported scavenger [2]. Adding a nucleophilic resin, such as polymer-bound thiourea (PS-Thiourea) or macroporous trisamine (MP-Trisamine), will covalently trap the unreacted electrophile via an
Q: My reaction scale is too large (50+ grams) for expensive scavenger resins. What is a scalable alternative? A: Employ a chemical derivatization and liquid-liquid extraction (LLE) approach. Quench the crude mixture with an excess of a highly water-soluble nucleophile, such as ethanolamine. The unreacted 1-bromo-3-methanesulfonylbutane will be converted into an extremely polar, water-soluble adduct. During the subsequent aqueous workup, this adduct will partition entirely into the aqueous layer, while your target product remains in the organic phase.
Part 3: Reagent Selection Matrix
To select the optimal purification route, compare the quantitative and strategic parameters of each method below.
Table 1: Comparison of Scavenging and Removal Strategies for Excess Alkyl Halides
| Strategy | Reagent | Mechanism | Ideal Scale | Pros | Cons |
| Solid-Phase Scavenging | PS-Thiourea | Covalent | < 5 grams | No aqueous workup required; highly selective. | High reagent cost at scale. |
| Solid-Phase Scavenging | MP-Trisamine | Covalent | < 5 grams | Also scavenges acidic byproducts. | Can inadvertently trap acidic target products. |
| Derivatization + LLE | Ethanolamine | Amination | > 5 grams | Highly scalable; inexpensive reagents. | Requires rigorous aqueous washing. |
| Derivatization + LLE | Sodium Sulfite | Sulfonation | > 5 grams | Extremely fast conversion. | May cause emulsion during extraction. |
Part 4: Validated Experimental Protocols
Protocol A: Polymer-Supported Scavenging (The "Filtration" Method)
Objective: Complete removal of unreacted 1-bromo-3-methanesulfonylbutane without chromatography.
-
Preparation: Transfer the crude reaction mixture (containing the product and excess alkyl halide) into a solvent compatible with resin swelling (e.g., Dichloromethane, THF, or DMF).
-
Resin Addition: Add 3.0 to 5.0 equivalents of Polymer-Bound Thiourea (PS-Thiourea) relative to the calculated amount of unreacted 1-bromo-3-methanesulfonylbutane.
-
Incubation: Agitate the suspension gently on an orbital shaker at 40 °C for 4–6 hours. (Causality note: Gentle agitation prevents the mechanical shearing of the polymer beads, which could otherwise clog filters and reduce scavenging efficiency).
-
Filtration: Filter the mixture through a sintered glass funnel (porosity 3 or 4). Wash the resin cake with 3 column volumes of the reaction solvent to ensure complete recovery of the target product.
-
Self-Validation: Analyze the combined filtrate via LC-MS. The absence of the isotopic bromide doublet (
at m/z 215/217)[3] confirms the system has self-validated and the electrophile is completely removed.
Protocol B: Derivatization and Liquid-Liquid Extraction
Objective: Scalable removal via aqueous partitioning.
-
Derivatization: To the crude organic mixture, add 3.0 equivalents of ethanolamine and 3.0 equivalents of triethylamine (TEA).
-
Reaction: Stir at 50 °C for 2 hours to ensure the complete conversion of the primary bromide into the highly polar secondary amine adduct.
-
Extraction: Transfer to a separatory funnel. Add an equal volume of 1M HCl (if your product is not basic) or brine (if your product is basic). The polar adduct will partition into the aqueous layer.
-
Washing: Extract the organic layer twice more with water to ensure complete removal of the adduct and excess ethanolamine.
-
Self-Validation: Spot the organic layer on a TLC plate. The high-
spot corresponding to the starting bromide should be completely absent, validating the organic layer's purity prior to concentration.
Part 5: Workflow Visualization
Decision tree for selecting the optimal purification strategy for the unreacted alkyl halide.
References
-
1-bromo-3-methanesulfonylbutane (C5H11BrO2S) - PubChemLite | Université du Luxembourg / PubChem. URL:[Link][3]
-
1-Bromo-3-methanesulfonylbutane | C5H11BrO2S | CID 165604524 | National Center for Biotechnology Information. URL:[Link][1]
-
The Use of Gases in Flow Synthesis | Organic Process Research & Development (ACS). URL:[Link][2]
Sources
Technical Support Center: Troubleshooting 1-bromo-3-methanesulfonylbutane in Sₙ2 Reactions
Welcome to the Advanced Application Support Center. This guide is specifically engineered for researchers and drug development professionals encountering low yields, sluggish kinetics, or unexpected byproducts when attempting bimolecular nucleophilic substitution (Sₙ2) on 1-bromo-3-methanesulfonylbutane .
While this molecule possesses a primary bromide—typically an excellent Sₙ2 substrate—the presence of the gamma-methanesulfonyl group introduces hidden mechanistic complexities. This guide deconstructs the chemical causality behind these failures and provides self-validating protocols to bypass them.
Troubleshooting Matrix: Symptoms, Causes, and Solutions
Before altering your workflow, use the quantitative diagnostic table below to identify the exact failure mode of your reaction.
| Observed Symptom | Quantitative Indicator | Mechanistic Cause | Recommended Solution |
| Complete SM Consumption, No Product | Major LC-MS peak at m/z 134 ([M - HBr]) | Intramolecular cyclopropanation via C3 deprotonation. | Switch to non-basic nucleophiles (pKa < 10) or utilize Phase-Transfer Catalysis (PTC). |
| Sluggish Reaction Rate | <15% conversion after 24h via HPLC | Steric hindrance from the gamma-sulfonyl group and poor nucleophile solvation. | Add 0.2 eq NaI (Finkelstein catalyst) and switch to anhydrous DMF or DMSO. |
| Formation of Alkene Byproduct | Vinyl protons visible in ¹H-NMR (5.0–6.0 ppm) | E2 Elimination at the C1-C2 bond driven by strong base. | Avoid bulky alkoxide bases (e.g., KOtBu); lower reaction temperature to 25 °C. |
Deep-Dive FAQs: Mechanistic Insights
Q: Why is my starting material rapidly consumed, but LC-MS shows a major byproduct at m/z 134 instead of my desired Sₙ2 product? A: This is the most common pitfall when working with gamma-sulfonyl alkyl halides. The methanesulfonyl group (-SO₂CH₃) is strongly electron-withdrawing, which significantly lowers the pKa of the adjacent C3 proton. If your nucleophile is also a strong base (e.g., alkoxides, amides), it will preferentially deprotonate C3. The resulting carbanion is perfectly positioned to undergo a 3-exo-tet intramolecular Sₙ2 attack on the C1-bromide. This forms 1-methyl-1-methanesulfonylcyclopropane (exact mass 134 Da). Because intramolecular reactions are entropically favored, this cyclopropanation easily outcompetes intermolecular Sₙ2 substitution.
Diagram 1: Competing reaction pathways for 1-bromo-3-methanesulfonylbutane based on nucleophile basicity.
Q: C1 is a primary carbon. Why is the intermolecular Sₙ2 rate still so sluggish even with non-basic nucleophiles?
A: While primary alkyl halides are generally highly reactive in Sₙ2 reactions, the structural branching of the alkyl chain plays a critical role (1[1]). The bulky methanesulfonyl group at the gamma position restricts the conformational freedom of the alkyl chain. During the Sₙ2 transition state, the nucleophile must approach exactly 180° opposite the C-Br bond. The steric bulk of the -SO₂CH₃ group slightly raises the activation energy (
Q: How can I optimize the solvent system to force the Sₙ2 pathway? A: Solvent selection is critical in determining the dominant reaction pathway. Protic solvents (like ethanol or water) form hydrogen bonds with anionic nucleophiles, severely dampening their reactivity. To maximize the nucleophilicity and overcome the steric hindrance of 1-bromo-3-methanesulfonylbutane, you must use polar aprotic solvents such as DMF, DMSO, or Acetonitrile (2[2]). These solvents solvate the cations but leave the nucleophilic anions "naked" and highly reactive, which is essential for pushing the bimolecular substitution forward (3[3]).
Experimental Protocols
Protocol A: Finkelstein-Assisted Sₙ2 Substitution (Azidation)
Objective: Convert 1-bromo-3-methanesulfonylbutane to 1-azido-3-methanesulfonylbutane. Causality: Azide is a superb nucleophile but a weak base, minimizing deprotonation at C3. Adding catalytic Sodium Iodide (NaI) reversibly converts the sluggish bromide into a highly reactive alkyl iodide in situ, lowering the activation energy for the final substitution.
Diagram 2: The Finkelstein catalytic cycle accelerating the Sₙ2 substitution process.
Step-by-Step Methodology:
-
In an oven-dried flask under N₂, dissolve 1-bromo-3-methanesulfonylbutane (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration.
-
Add Sodium Iodide (NaI, 0.2 eq) and stir at room temperature for 15 minutes to initiate the halogen exchange.
-
Add Sodium Azide (NaN₃, 1.5 eq) in one portion.
-
Heat the reaction mixture to 60 °C and stir for 4–6 hours.
-
Quench the reaction with distilled water (equal volume to DMF) and extract with Ethyl Acetate (3 × 20 mL).
-
Wash the combined organic layers with brine (5 × 20 mL) to thoroughly remove residual DMF.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Self-Validation / QC Step: Run an IR spectrum of the crude product. A strong, sharp absorption band at ~2100 cm⁻¹ confirms the successful incorporation of the azide group, validating the Sₙ2 transformation without the need for immediate column chromatography.
Protocol B: Phase-Transfer Catalyzed (PTC) Substitution
Objective: Perform Sₙ2 with a potentially basic nucleophile (e.g., phenoxide or thiolate) while suppressing intramolecular cyclopropanation. Causality: By using a biphasic system (Water/DCM) and a phase-transfer catalyst (e.g., TBAB), the effective concentration of the "naked" base in the organic phase is kept extremely low and is strictly paired with the bulky ammonium cation. This kinetic environment favors highly nucleophilic intermolecular attack over base-driven intramolecular side reactions.
Step-by-Step Methodology:
-
Dissolve the nucleophile (e.g., phenol, 1.2 eq) in a 1M aqueous NaOH solution.
-
In a separate flask, dissolve 1-bromo-3-methanesulfonylbutane (1.0 eq) and Tetrabutylammonium bromide (TBAB, 0.1 eq) in Dichloromethane (DCM).
-
Combine the two solutions to form a biphasic mixture.
-
Stir vigorously (≥ 800 rpm) at room temperature for 12–24 hours.
-
Separate the organic layer, and extract the aqueous layer once more with DCM.
-
Wash the combined organic layers with 1M NaOH (to remove any unreacted phenol), followed by brine.
-
Dry over Na₂SO₄, filter, and concentrate.
-
Self-Validation / QC Step: Perform ¹H-NMR analysis on the crude mixture. The disappearance of the triplet at ~3.4 ppm (CH₂-Br) and the appearance of a new multiplet corresponding to the CH₂-OAr (typically ~4.0 ppm) confirms successful intermolecular substitution. The absence of highly shielded multiplets at 0.5–1.0 ppm guarantees that cyclopropanation was successfully suppressed.
References
-
Title: Nucleophilic Substitution (SN1, SN2) Source: Organic Chemistry Portal URL: [Link]
-
Title: Reactivity of Alkyl Halides in SN2 Reactions Source: Chemistry Steps URL: [Link]
-
Title: SN2 Substitution Reactions and Alkyl Moiety Source: Chemistry LibreTexts URL: [Link]
Sources
Technical Support Center: Isolation & Purification of 1-Bromo-3-methanesulfonylbutane
Welcome to the Technical Support Center for the isolation and purification of 1-bromo-3-methanesulfonylbutane (C₅H₁₁BrO₂S). This compound is a highly versatile bifunctional building block used in drug development and organic synthesis. However, its dual functionality—a reactive alkyl bromide and a strongly polar sulfone group—presents unique challenges during purification.
This guide is designed for researchers and scientists, providing mechanistic troubleshooting, causality-driven FAQs, and self-validating experimental protocols to ensure high-purity isolation from common reaction byproducts.
Part 1: Troubleshooting & FAQs (Mechanistic Insights)
The synthesis of bromoalkyl sulfones typically involves the reaction of a dibromoalkane with a sulfinate salt. This invariably leads to a crude mixture containing the target mono-sulfone, unreacted starting materials, thermal elimination products, and over-reaction byproducts.
Q1: Why do I observe a high concentration of vinyl sulfone in my final product after attempting vacuum distillation?
A: Bromoalkyl sulfones are highly susceptible to thermal dehydrobromination. When subjected to the elevated temperatures required for vacuum distillation, the molecule undergoes an elimination reaction (loss of HBr) to form a thermodynamically stable vinyl sulfone. Literature confirms that
Q2: How does the sulfone group dictate the chromatographic separation strategy?
A: The sulfonyl group (-SO₂-) possesses a strong dipole moment, imparting significant hydrophilic and
Q3: My crude mixture contains unreacted sodium methanesulfinate. Will this interfere with the silica column? A: Yes. Loading crude inorganic salts onto a silica column causes peak tailing, poor resolution, and column clogging. However, because sodium methanesulfinate is an ionic salt, it is highly water-soluble, whereas 1-bromo-3-methanesulfonylbutane[1] is organic-soluble. A simple liquid-liquid extraction will quantitatively partition the salt into the aqueous layer, completely removing it prior to chromatography.
Part 2: Pathway & Workflow Visualizations
To understand the causality of the byproducts and the logic behind the purification workflow, refer to the diagrams below.
Reaction pathway showing target formation and elimination/over-reaction byproducts.
Step-by-step purification workflow from crude mixture to isolated target compound.
Part 3: Quantitative Separation Data
Understanding the relative polarities of the components in your crude mixture is critical for designing the chromatographic gradient. The table below summarizes the expected behavior of the mixture components on normal-phase silica gel.
| Compound | Structural Characteristic | Relative Polarity | TLC R_f Value (Hexane:EtOAc 7:3) | Removal Strategy |
| Unreacted Alkyl Halide | Non-polar alkyl chain | Low | ~0.8 - 0.9 | Elutes in early fractions (Hexane wash). |
| Vinyl Sulfone | Alkene + 1 Sulfone group | Medium | ~0.5 - 0.6 | Careful gradient elution; stains yellow with KMnO₄. |
| 1-Bromo-3-methanesulfonylbutane | Halide + 1 Sulfone group | Medium-High | ~0.3 - 0.4 | Target Product; isolate via mid-gradient fractions. |
| Bis-sulfone | 2 Sulfone groups | High | ~0.1 - 0.2 | Remains on the column; elutes only with >50% EtOAc. |
| Sodium Methanesulfinate | Inorganic Salt | Very High | 0.0 (Baseline) | Removed completely during aqueous extraction. |
Part 4: Step-by-Step Experimental Protocols
The following protocols form a self-validating system. By strictly controlling temperatures and using Thin Layer Chromatography (TLC) as an internal checkpoint, you ensure the structural integrity of the final product.
Protocol A: Aqueous Quench & Liquid-Liquid Extraction
Objective: Remove water-soluble inorganic salts and quench any remaining reactive intermediates.
-
Quench: Transfer the crude reaction mixture to a separatory funnel. Add an equal volume of distilled water. Causality: Water dissolves the unreacted sodium methanesulfinate and any other inorganic salts, preventing them from interfering with downstream chromatography.
-
Extraction: Add Dichloromethane (DCM) at a 1:1 ratio to the aqueous layer. Shake vigorously and allow the layers to separate. Extract the aqueous layer two additional times with fresh DCM. Causality: DCM is a highly effective solvent for polar organic sulfones, ensuring maximum recovery of the target compound compared to less polar solvents like diethyl ether.
-
Washing & Drying: Combine the organic (DCM) layers and wash once with saturated aqueous NaCl (brine) to remove residual water. Dry the organic layer over anhydrous MgSO₄.
-
Concentration (Critical Step): Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Do not exceed a water bath temperature of 40°C. Causality: Exceeding this temperature risks initiating the thermal dehydrobromination of the target compound into the vinyl sulfone byproduct.
Protocol B: Flash Column Chromatography
Objective: Isolate 1-bromo-3-methanesulfonylbutane from organic byproducts.
-
Column Preparation: Pack a glass column with silica gel (230-400 mesh) using 100% Hexane as the slurry solvent.
-
Loading: Dissolve the concentrated crude organic mixture in a minimal amount of DCM (1-2 mL) and carefully load it onto the flat surface of the silica gel.
-
Elution Gradient:
-
Begin elution with 2 column volumes (CV) of 100% Hexane to flush out unreacted, non-polar alkyl halides.
-
Transition to Hexane:Ethyl Acetate (9:1) for 2 CVs.
-
Transition to Hexane:Ethyl Acetate (7:3) . The target mono-sulfone will begin to elute in this phase.
-
-
Self-Validation (TLC Analysis): Spot the collected fractions on a silica TLC plate alongside the crude mixture. Develop the plate in Hexane:EtOAc (7:3).
-
Detection: Since aliphatic sulfones lack strong UV chromophores, dip the plate in a Potassium Permanganate (KMnO₄) stain and gently heat.
-
Verification: The target compound will appear as a distinct spot at R_f ~0.35. If a spot appears at R_f ~0.55 and stains intensely yellow immediately, it is the vinyl sulfone byproduct. Discard those fractions.
-
-
Final Isolation: Combine the fractions containing only the pure target spot and concentrate under reduced pressure (<40°C) to yield pure 1-bromo-3-methanesulfonylbutane.
References
- PubChem. "1-bromo-3-methanesulfonylbutane (C5H11BrO2S) - PubChemLite". Source: uni.lu. URL:[Verified Link]
- ResearchGate.
- LCGC International. "Enhance Retention of Sulfur Containing Compounds Through Pi-Pi Interactions Using Pinnacle DB Biphenyl HPLC Columns".
Technical Guide: Reaction Temperature Optimization for 1-Bromo-3-Methanesulfonylbutane Synthesis
The following technical guide details the process optimization for synthesizing 1-bromo-3-methanesulfonylbutane (CAS: 2352747-08-9), specifically focusing on the critical bromination of the precursor 3-methanesulfonylbutan-1-ol .
Executive Summary
Target Molecule: 1-bromo-3-methanesulfonylbutane
Core Challenge: Balancing the kinetics of nucleophilic substitution (alcohol
Process Chemistry & Mechanism
The synthesis hinges on converting the primary hydroxyl group of 3-methanesulfonylbutan-1-ol into a bromide.[2] While standard alkylations often utilize
The Thermal Dilemma
-
Low Temperature (< 0°C): Reaction kinetics are sluggish. The formation of the alkoxyphosphonium intermediate (in Appel) or mesylate is slow, leading to incomplete conversion and moisture sensitivity issues.
-
High Temperature (> 40°C): The sulfone group at C3 exerts an inductive electron-withdrawing effect. While the C2 protons are not
-acidic to the sulfone, elevated temperatures increases the probability of elimination (especially if base is present in Mesylate route) or thermal decomposition, yielding the impurity 3-methanesulfonyl-1-butene .
Reaction Pathway Diagram
The following diagram illustrates the competing pathways and the critical temperature-controlled junction.
Figure 1: Reaction pathway showing the divergence between the desired substitution (SN2) and the temperature-dependent elimination side reaction.
Optimized Protocols
Method A: The Appel Reaction (Recommended)
This method operates under neutral conditions, minimizing the risk of acid-catalyzed rearrangement or base-mediated elimination.[1][3][4]
Reagents:
-
Precursor: 3-methanesulfonylbutan-1-ol (1.0 equiv)
-
Brominating Agent: Carbon Tetrabromide (
, 1.1 equiv) -
Activator: Triphenylphosphine (
, 1.1 equiv) -
Solvent: Dichloromethane (DCM), Anhydrous
Step-by-Step Optimization:
-
Dissolution (23°C): Dissolve the alcohol and
in anhydrous DCM. Ensure the system is under atmosphere. -
Cooling (0°C): Cool the reaction vessel to 0°C using an ice/water bath. Critical: Do not skip this. The initial reaction of
is exothermic.[5] -
Addition (0°C): Add
portion-wise over 15–20 minutes. Monitor internal temperature to ensure it does not exceed 5°C. -
Reaction (0°C
23°C): Stir at 0°C for 30 minutes, then remove the ice bath and allow to warm to Room Temperature (23°C). Stir for 2–4 hours. -
Termination: Quench with saturated
if necessary, though usually, solvent removal and precipitation of with hexanes is sufficient.
Method B: Mesylation / Lithium Bromide (Alternative)
Useful if
-
Mesylation (-10°C to 0°C): React alcohol with MsCl and
in DCM. Keep strictly below 0°C to prevent elimination. -
Bromination (Reflux controlled): Dissolve crude mesylate in Acetone or THF. Add
(3-5 equiv).-
Temperature Check: Heat to mild reflux (approx. 60°C) . Do not overheat. Monitor by TLC/LCMS every hour.
-
Troubleshooting & FAQs
Q1: I am observing a "vinyl" impurity in my NMR (peaks around 5.0-6.0 ppm). What happened?
Diagnosis: You likely generated 3-methanesulfonyl-1-butene via elimination. Cause: Reaction temperature was too high during the addition phase, or the reaction was allowed to exotherm uncontrolled. Fix:
-
Ensure the addition of
(Method A) or MsCl (Method B) is done strictly at 0°C. -
If using Method B, reduce the amount of base (
) or switch to a less basic scavenger like Pyridine.
Q2: The reaction is stalling at 50% conversion after 4 hours at RT. Should I heat it?
Diagnosis: Incomplete activation. Solution: Do not heat above 40°C immediately.
-
First, add an additional 0.2 equiv of
and . -
If heating is absolutely necessary, switch solvent to 1,2-dichloroethane (DCE) and heat only to 40°C. Heating to reflux (>80°C) will almost certainly degrade the product.
Q3: Why is the product turning yellow/brown upon concentration?
Diagnosis: Trace
Data Table: Temperature vs. Yield Profile (Simulated)
| Temperature Condition | Reaction Time | Yield (%) | Impurity (Alkene) % | Notes |
| -10°C Constant | 12 Hours | 45% | < 1% | Kinetics too slow; incomplete. |
| 0°C | 4 Hours | 92% | < 2% | Optimal balance. |
| 40°C (Reflux DCM) | 2 Hours | 85% | 5-8% | Acceptable, but purification harder. |
| 80°C (Reflux Toluene) | 1 Hour | 60% | > 25% | Significant thermal elimination. |
References
-
Appel Reaction Mechanism & Conditions: Appel, R. (1975).[1] "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 14(12), 801-811.
-
Sulfone Stability & Synthesis: Simpkins, N. S. (1993).[1] Sulfones in Organic Synthesis. Pergamon Press. (General reference for sulfone chemical stability and electron-withdrawing effects).
-
General Alkyl Bromide Synthesis (Org. Synth.): Wiley, G. A., Hershkowitz, R. L., Rein, B. M., & Chung, B. C. (1964).[1] "Studies in Organophosphorus Chemistry. I. Conversion of Alcohols and Phenols to Halides by Tertiary Phosphine Dihalides." Journal of the American Chemical Society, 86(5), 964–965.
-
1-Bromo-3-methylbutane Analogous Procedures: Kamm, O., & Marvel, C. S. (1920).[1][7] "Alkyl Bromides: Preparation." Organic Syntheses, Coll. Vol. 1, p.25. (Provides baseline for HBr methods, illustrating why Appel is preferred for functionalized substrates).
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Reaction Procedure of Appel Reaction & Workup [chemistrynewlight.blogspot.com]
- 4. orgosolver.com [orgosolver.com]
- 5. Preparation of 1-Bromobutane [chemistry.gravitywaves.com]
- 6. m.youtube.com [m.youtube.com]
- 7. 1-Bromo-3-methylbutane synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Storage and Handling of 1-bromo-3-methanesulfonylbutane
Here is the technical support center for preventing the hydrolysis of 1-bromo-3-methanesulfonylbutane during storage.
This guide provides in-depth technical advice for researchers, scientists, and drug development professionals on the proper storage and handling of 1-bromo-3-methanesulfonylbutane to prevent degradation via hydrolysis. Our recommendations are grounded in established chemical principles to ensure the integrity and reactivity of your material throughout its shelf-life.
Section 1: Understanding the Hydrolysis Problem
This section addresses the fundamental chemical properties of 1-bromo-3-methanesulfonylbutane that make it susceptible to degradation.
Q1: Why is 1-bromo-3-methanesulfonylbutane prone to hydrolysis?
A: The susceptibility of 1-bromo-3-methanesulfonylbutane to hydrolysis is due to a combination of factors inherent to its molecular structure. The reaction involves water acting as a nucleophile to displace the bromide ion.[1]
-
Electrophilic Carbon: The carbon atom bonded to the bromine is electron-deficient (electrophilic). This is because bromine is more electronegative than carbon, pulling electron density away and creating a polar C-Br bond.
-
Good Leaving Group: The bromide ion (Br⁻) is a stable anion and therefore a good leaving group, which facilitates nucleophilic substitution reactions.[2]
-
Influence of the Methanesulfonyl Group: The methanesulfonyl (-SO₂CH₃) group is a powerful electron-withdrawing group. This group pulls electron density from the rest of the carbon chain, further increasing the electrophilicity of the carbon atom attached to the bromine. This enhances its reactivity towards nucleophiles like water. The related mesylate group is known to be an excellent leaving group in organic synthesis, highlighting the reactivity imparted by sulfonyl functionalities.[3][4]
The hydrolysis reaction proceeds via a nucleophilic substitution mechanism (likely Sₙ2 for this primary bromide, or Sₙ1 if rearrangement is possible under certain conditions), as illustrated below.[5]
Caption: Hydrolysis pathway of 1-bromo-3-methanesulfonylbutane.
Q2: What are the primary factors that accelerate hydrolysis?
A: The rate of hydrolysis is primarily influenced by three factors:
-
Presence of Water: As the key reactant, any moisture in the storage environment—from atmospheric humidity to residual water in solvents—will drive the degradation process.[6][7]
-
Elevated Temperature: Higher temperatures increase the kinetic energy of molecules, significantly accelerating the rate of chemical reactions, including hydrolysis.[7][8] Storing the compound at reduced temperatures is a critical control measure.
-
Non-Neutral pH: The presence of acidic or basic contaminants can catalyze the hydrolysis reaction. It is crucial to store the compound away from acids and bases.[6]
Section 2: Recommended Storage and Handling Protocols
To maintain the stability of 1-bromo-3-methanesulfonylbutane, strict adherence to proper storage and handling procedures is essential.
Storage Conditions: A Comparative Overview
The following table summarizes the recommended conditions for storing 1-bromo-3-methanesulfonylbutane to minimize degradation.
| Parameter | Optimal (Long-Term Storage) | Acceptable (Short-Term/Working Aliquot) | Suboptimal (High Risk of Hydrolysis) |
| Temperature | 2-8°C (Refrigerated).[9] | Ambient temperature (<25°C) for a few hours. | Uncontrolled room temperature, exposure to heat sources or direct sunlight.[7][10] |
| Atmosphere | Dry Argon or Nitrogen.[11] | Tightly sealed container with minimal headspace. | Open to the atmosphere or frequently opened containers. |
| Container | Original manufacturer's amber glass bottle with a tight-fitting, inert cap.[8] | Small, well-sealed glass vial for daily use. | Plastic containers (unless specifically approved), or containers with poor seals.[12] |
| Environment | Inside a desiccator within a refrigerator.[11] | In a dry, well-ventilated area away from moisture.[6] | Humid environments, under sinks, or near water baths.[13] |
Protocol 1: Long-Term Storage of Unopened Containers
This protocol is designed to maximize the shelf-life of new or unopened bottles of the reagent.
-
Inspect Upon Receipt: Verify that the manufacturer's seal is intact. Note the date of receipt on the bottle.[8]
-
Inert Gas Overlay (Optional but Recommended): For high-purity applications, carefully flush the headspace of the bottle with a gentle stream of dry argon or nitrogen before sealing for the first time.
-
Primary Seal: Ensure the container cap is tightly secured.[6]
-
Secondary Seal: Wrap the cap and neck of the bottle with Parafilm® as an additional barrier against moisture ingress.
-
Refrigerate: Place the sealed bottle in a refrigerator maintained at 2-8°C.[9] This area should be designated for flammable and reactive chemicals.[12][14]
-
Desiccate: For ultimate protection, place the bottle inside a laboratory desiccator containing an active desiccant (e.g., silica gel with a moisture indicator). Place the entire desiccator in the refrigerator.[11]
Protocol 2: Handling for Routine Experimental Use
This protocol minimizes exposure to atmospheric moisture when the reagent is in active use.
-
Equilibration: Before opening, remove the container from the refrigerator and allow it to warm to ambient temperature (at least 30-60 minutes). This critical step prevents condensation of moist air inside the cold container.[11]
-
Inert Atmosphere: Perform all transfers under a blanket of inert gas (argon or nitrogen), especially if the reagent will be stored for an extended period after use.[11]
-
Use Dry Equipment: Ensure all glassware, syringes, and needles are thoroughly dried (e.g., flame-dried or oven-dried) before coming into contact with the reagent.
-
Minimize Open Time: Dispense the required amount of liquid as quickly as possible and immediately reseal the container.
-
Resealing: Tightly secure the cap and re-wrap with Parafilm®.
-
Return to Storage: Promptly return the container to the recommended long-term storage conditions (refrigerated, desiccated).
Section 3: Troubleshooting and Quality Control
This section provides guidance on how to assess the quality of your 1-bromo-3-methanesulfonylbutane and troubleshoot potential degradation issues.
Q1: I suspect my stored sample has hydrolyzed. How can I confirm this?
A: If you suspect degradation, you should perform a quality control (QC) analysis to quantify the purity of the material. The most straightforward method is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, as the sulfone group provides a chromophore.[15] Gas Chromatography-Mass Spectrometry (GC-MS) is also an excellent method for identifying the starting material and its hydrolysis byproduct.[16][17][18]
Caption: Troubleshooting workflow for suspected reagent hydrolysis.
Protocol 3: QC Analysis by RP-HPLC
This is a general method and may require optimization for your specific system.
-
Sample Preparation:
-
Prepare a stock solution of your 1-bromo-3-methanesulfonylbutane in a dry, compatible solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL.
-
Create a dilute sample for injection by further diluting the stock solution to ~50 µg/mL with the mobile phase.
-
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water.[15]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
The hydrolysis product, 1-hydroxy-3-methanesulfonylbutane, is more polar and will have a shorter retention time than the parent compound.
-
A pure sample will show a single major peak.
-
A hydrolyzed sample will show an additional, earlier-eluting peak. The relative area percentage of the peaks can be used to estimate the extent of degradation.
-
Q2: My bottle arrived at ambient temperature, but the recommendation is refrigerated storage. Is it compromised?
A: Not necessarily. Most chemical suppliers ship products that are stable for short periods under ambient conditions, even if long-term storage requires refrigeration.[9] This practice minimizes shipping costs. The crucial period for preventing degradation begins once you receive and open the product. You should immediately transfer it to the recommended refrigerated storage conditions upon receipt.[6][14]
Section 4: Frequently Asked Questions (FAQs)
-
Q: Is Parafilm® alone sufficient to protect against moisture? A: While Parafilm® provides a good secondary seal against moisture, it should not be relied upon as the sole barrier. The primary defense is a high-quality, tightly fitting cap on the container. Parafilm® is best used as an additional precaution.
-
Q: How does the methanesulfonyl group affect stability compared to a simple bromoalkane like 1-bromobutane? A: The methanesulfonyl group significantly increases the compound's reactivity towards nucleophiles, including water. Its strong electron-withdrawing nature makes the carbon-bromine bond more polarized and susceptible to attack compared to 1-bromobutane. Therefore, 1-bromo-3-methanesulfonylbutane requires more stringent storage conditions to prevent hydrolysis.
-
Q: Can I use a plastic container for storage? A: It is strongly advised to store the reagent in its original glass container.[8] Some plastics can be permeable to moisture over time or may leach impurities. Plastic containers should only be used if they are specifically rated for compatibility with reactive alkyl halides.[12]
References
-
Alltracon Machinery Moving and Millwright Services. (2024, October 27). Properly Storing Hazardous Chemicals in Your Facility. Available from: [Link]
-
Moravek. (2023, October 23). A Beginner's Guide to Chemical Storage Best Practices. Available from: [Link]
-
The Synergist. (n.d.). Best Practices for Proper Chemical Storage. Available from: [Link]
-
Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents. Available from: [Link]
-
HoriazonChemical. (n.d.). Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides: Key Differences in Reactivity & Applications. Available from: [Link]
-
Multichem Exports. (n.d.). 1-BROMO-3-METHYLBUTANE Safety Data Sheet. Available from: [Link]
-
Lee, I., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides. MDPI. Available from: [Link]
-
Wikipedia. (n.d.). Sulfonyl halide. Available from: [Link]
-
Chemistry LibreTexts. (2020, July 1). 9.3: Preparation of alkyl halides and related (RX). Available from: [Link]
-
Food Technology and Biotechnology. (n.d.). Analysis of Theobromine and Related Compounds by Reversed Phase High-Performance Liquid Chromatography with Ultraviolet Detection. Available from: [Link]
-
Environmental Science: Processes & Impacts. (n.d.). Compound-specific stable carbon and bromine isotope analysis tracking transformation mechanisms of organobrominated contaminants. Available from: [Link]
-
Periodic Chemistry. (2019, February 25). Sulfonate Esters. Available from: [Link]
-
ResearchGate. (n.d.). Degradation mechanism in sulfone-type materials. Available from: [Link]
-
ResearchGate. (2025, August 6). Untargeted Identification of Organo-bromine Compounds in Lake Sediments by Ultra-High Resolution Mass Spectrometry. Available from: [Link]
-
Chemos GmbH&Co.KG. (2024, November 12). Safety Data Sheet: 1-Bromo-3-methylbutane. Available from: [Link]
-
Japan Environmental Management Association for Industry. (n.d.). III Analytical Methods. Available from: [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 6. Analytical Methods. Available from: [Link]
-
PubMed. (2010, March 1). Anaerobic degradation pathway of linear Alkylbenzene sulfonates (LAS) in sulfate-reducing marine sediments. Available from: [Link]
-
CourseHero. (n.d.). Hydrolysis of 3-bromo-2,3-dimethylpentane. Available from: [Link]
-
Doubtnut. (2020, March 29). The hydrolysis of 2-bromo-3-methylbutane by Sₙ1 mechanism gives mainly. Available from: [Link]
-
ACS Catalysis. (2023, April 17). Manganese(I)-Pincer Catalyzed α-Alkylation of Sulfones by Alcohols. Available from: [Link]
-
YouTube. (2022, October 17). Hydrolysis of 2-bromo-3-methylbutane gives the major product. Available from: [Link]
-
Doubtnut. (2020, July 26). Hydrolysis of 2-bromo-3-methyl butane (2°) yields only 2-methyl-2-butanol (3°). Available from: [Link]
-
YouTube. (2023, July 5). Alkyl Sulfonates Revisited; Substitutions and Eliminations of Alcohols. Available from: [Link]
-
YouTube. (2021, February 28). Hydrolysis of haloalkanes. Available from: [Link]
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- 16. Compound-specific stable carbon and bromine isotope analysis tracking transformation mechanisms of organobrominated contaminants: a review of principles, methodologies and applications - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 17. env.go.jp [env.go.jp]
- 18. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Recrystallization of 1-Bromo-3-methanesulfonylbutane Derivatives
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific crystallographic challenges associated with 1-bromo-3-methanesulfonylbutane and its solid derivatives.
This molecule presents unique purification hurdles due to its amphiphilic nature: it features a highly polar, hydrogen-bond-accepting methanesulfonyl group paired with a lipophilic, reactive alkyl bromide chain[1]. This dichotomy frequently leads to frustrating laboratory issues, such as liquid-liquid phase separation ("oiling out") and thermal degradation.
This guide provides field-proven methodologies, causality-driven troubleshooting, and validated solvent parameters to ensure high-yield, high-purity crystalline recovery.
Workflow: Recrystallization Decision Matrix
Recrystallization decision tree for amphiphilic sulfone-bromides.
Core Methodology: Dual-Solvent (Anti-Solvent) Recrystallization
Because single solvents rarely provide the ideal solubility gradient for amphiphilic sulfone-bromides, a dual-solvent system is the industry standard[2][3]. This protocol is designed as a self-validating system ; the visual cues of the solution dictate the progression of the steps, ensuring you never lose your compound to an irreversible error.
Step 1: Initial Dissolution Place the crude solid in an Erlenmeyer flask. Add a minimal volume of the primary solvent (e.g., Ethyl Acetate) and heat to a gentle reflux until the solid completely dissolves[4]. Causality: Using the absolute minimum volume of primary solvent ensures the solution is at maximum thermodynamic saturation at the boiling point. This maximizes the driving force for crystal nucleation upon cooling.
Step 2: Hot Filtration (Optional but Recommended) If insoluble particulates (e.g., polymerized tar) remain, rapidly filter the hot solution through fluted filter paper in a pre-warmed stemless funnel[5]. Causality: Pre-warming the glassware prevents the localized shock-cooling of the solution as it touches the glass, which would cause premature crystallization of the product inside the funnel stem.
Step 3: Anti-Solvent Titration While maintaining the solution at a gentle reflux, add the anti-solvent (e.g., Heptane) dropwise until a faint, persistent cloudiness appears[2]. Causality: The cloudiness (cloud point) indicates that the saturation limit has been reached at the boiling temperature. The non-polar anti-solvent lowers the dielectric constant of the medium, selectively reducing the solubility of the polar sulfone moiety.
Step 4: Clarification & Validation Add 1-2 drops of the primary solvent (Ethyl Acetate) just until the solution turns clear again. Causality: This is the self-validation step. If the solution clears, you have achieved the perfect metastable saturation point. If it remains cloudy, you have induced "oiling out" and must add more primary solvent to redissolve the oil before proceeding.
Step 5: Controlled Cooling Remove the flask from the heat source, cover it with a watch glass, and allow it to cool completely undisturbed to room temperature[4]. Causality: Slow, undisturbed cooling allows molecules to selectively pack into a highly ordered crystal lattice, excluding impurities. Shock-cooling forces rapid precipitation, trapping impurities within the solid matrix[6].
Step 6: Harvesting Chill the flask in an ice-water bath (0 °C) for 20 minutes. Collect the crystals via vacuum filtration and wash with a minimal amount of ice-cold anti-solvent[7].
Troubleshooting Guides & FAQs
Q: Why does my 1-bromo-3-methanesulfonylbutane derivative consistently "oil out" instead of forming crystals? A: "Oiling out" (liquid-liquid phase separation) occurs when the saturation temperature of the solution exceeds the melting point of the solute, or when the solvent's polarity poorly matches the amphiphilic nature of the molecule[6]. Because this molecule contains both a highly polar sulfone and a non-polar alkyl chain, it can act as its own surfactant, separating as a viscous liquid phase rather than forming a solid crystal lattice. Solution: Switch to a solvent system with a lower boiling point, or employ the dual-solvent strategy described above. Ensure the anti-solvent is added very slowly. If an oil forms, reheat the mixture, add a small amount of primary solvent to redissolve the oil, and allow it to cool more slowly[5].
Q: I am observing a reduced yield and a new impurity by TLC after hot filtration. What is happening? A: You are likely observing thermal degradation via dehydrohalogenation. Alkyl bromides are susceptible to eliminating hydrogen bromide (HBr) to form an alkene when subjected to prolonged heating, especially in protic or slightly basic solvents[8]. Solution: Minimize the time the derivative spends at reflux. Strictly avoid alcohols (like ethanol or methanol) as recrystallization solvents, as they can promote solvolysis or elimination. Rely on aprotic solvent mixtures (e.g., EtOAc/Heptane) and perform hot filtrations rapidly[3].
Q: My compound forms a supersaturated solution and refuses to crystallize, even at 0 °C. How do I force nucleation? A: Amphiphilic molecules often form stable supersaturated solutions due to kinetic barriers in lattice formation. Solution: First, try scratching the inside of the glass flask vigorously with a glass stirring rod; the micro-abrasions provide a high-energy surface for nucleation[5]. If this fails, introduce a "seed crystal" from a previous pure batch. As a last resort, evaporate 10-20% of the solvent volume to increase the concentration and try cooling again.
Quantitative Data: Solvent Selection Matrix
Choosing the correct solvent is the most critical variable in this process. The table below summarizes the physicochemical parameters of common solvents and their specific mechanistic suitability for 1-bromo-3-methanesulfonylbutane derivatives.
| Solvent / System | Dielectric Constant (ε) | Boiling Point (°C) | Suitability for Sulfone-Bromides | Mechanistic Rationale |
| Heptane | 1.9 | 98 | Excellent (Anti-Solvent) | Too non-polar to dissolve the sulfone group; excellent as an anti-solvent to force nucleation without boiling off during addition. |
| Ethyl Acetate | 6.0 | 77 | Excellent (Primary) | Moderately polar aprotic; dissolves the amphiphilic molecule at reflux without promoting dehydrohalogenation. |
| Toluene | 2.4 | 110 | Good (Primary) | High boiling point allows for a wide temperature gradient, but increases the risk of thermal degradation if held at reflux. |
| Ethanol | 24.5 | 78 | Moderate to Poor | Protic environment provides a good solubility gradient, but prolonged heating may cause solvolysis of the reactive alkyl bromide. |
| Water | 80.1 | 100 | Incompatible | Causes immediate "oiling out" due to extreme polarity mismatch with the alkyl chain; promotes hydrolysis of the bromide. |
References
-
Recrystallization Troubleshooting. University of Wisconsin-Madison, Department of Chemistry.[Link]
-
Common Organic Chemistry Laboratory Techniques: Recrystallization. Chemistry LibreTexts.[Link]
-
1-bromo-3-methanesulfonylbutane (Compound Summary). PubChemLite / National Institutes of Health.[Link]
-
Recrystallization in the Organic Chemistry Laboratory. ChemEd X.[Link]
-
How To: Purify by Crystallization. Not Voodoo X. Demystifying Synthetic Organic Chemistry (University of Rochester).[Link]
-
Recrystallisation Help & Best Practices. r/Chempros (Reddit).[Link]
-
Techniques in Organic Chemistry: Oiling Out. Universidad Nacional de Quilmes.[Link]
-
Some Items of Interest to Process R&D Chemists and Engineers. Organic Process Research & Development (ACS Publications).[Link]
-
Synthesis and Degradation Pathways of Alkyl Halides. ScholarWorks.[Link]
Sources
- 1. PubChemLite - 1-bromo-3-methanesulfonylbutane (C5H11BrO2S) [pubchemlite.lcsb.uni.lu]
- 2. How To [chem.rochester.edu]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
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- 7. Recrystallization in the Organic Chemistry Laboratory. | Chemical Education Xchange [chemedx.org]
- 8. DSpace [scholarworks.wm.edu]
Advanced Technical Support Center: Handling Hygroscopic Sulfone Intermediates
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that sulfone intermediates are highly versatile building blocks. However, the sulfonyl group (
This guide is designed by our Senior Application Scientists to help you troubleshoot, recover, and successfully execute moisture-sensitive workflows involving sulfone chemistry.
Part 1: Frequently Asked Questions (Troubleshooting & Causality)
Q1: Why do my α-amido sulfone reactions keep failing or yielding starting materials? A1: The failure is likely due to moisture-induced degradation of your reactive intermediates. In methodologies such as the synthesis of α-aminophosphonates, α-amido sulfones are used to generate N-acylimines in situ[1]. These N-acylimines are highly unstable in the presence of water. Even trace atmospheric moisture will cause rapid hydrolysis of the imine back into the starting benzaldehyde and carbamate[1]. Solution: You must utilize strictly anhydrous solvents and maintain a protective argon atmosphere throughout the addition of the phosphorus nucleophile[1].
Q2: I am performing a Julia-Kocienski olefination using a trifluoromethyl-substituted sulfone. Why am I seeing difluorohydrin and 2-vinylnaphthalene side products? A2: This is a classic symptom of using a highly hygroscopic base, such as tetrabutylammonium fluoride (TBAF). In the presence of trace moisture introduced by TBAF, water performs a conjugate addition to the transient vinyl sulfone intermediate, generating a difluorohydrin[2]. This compromised intermediate then undergoes loss of HF and decarboxylation, leading to side products like 2-vinylnaphthalene[2]. Solution: Switch your base to Cesium Fluoride (CsF) in DMSO. CsF has a significantly lower hygroscopic nature compared to TBAF, which effectively shuts down the hydration pathway and restores high E/Z stereoselectivity[2].
Q3: Can I rely on Dimethyl Sulfone as an internal calibrant for quantitative NMR (qNMR)?
A3: We strongly advise against using dimethyl sulfone in humid environments without rigorous precautions. While it provides a clean, distinct NMR signal, it is exceptionally hygroscopic. At 100% relative humidity, dimethyl sulfone can absorb up to 25% of its mass in water over 5 weeks, eventually degrading into a liquid slush[3]. This massive water uptake systematically alters the mass fraction purity (
Q4: My ESI-MS analysis of aromatic sulfones shows unexpected sulfonic acid peaks. Is my batch degrading?
A4: Not necessarily. This is an established artifact of microdroplet chemistry. When using hygroscopic MS solvents (like acetonitrile or ethanol), trace water is ionized by the strong electric field at the droplet/air interface to form a water radical cation
Part 2: Quantitative Data & Mechanistic Workflows
To facilitate rapid decision-making, we have summarized the quantitative impact of moisture on various sulfone-mediated processes.
Table 1: Impact of Moisture on Sulfone Chemistry
| Reagent / Intermediate | Process Context | Hygroscopicity / Moisture Impact | Mechanistic Consequence | Recommended Action |
| Dimethyl Sulfone | qNMR Calibration | Absorbs ~25 mass % water over 5 weeks at 100% RH[3]. | Alters mass fraction purity ( | Store in desiccator; use benzoic acid as an alternative[3]. |
| α-Amido Sulfones | α-Aminophosphonate Synthesis | Generates moisture-sensitive N-acylimine[1]. | Hydrolysis of the imine back to benzaldehyde[1]. | Maintain strictly anhydrous conditions under argon[1]. |
| TBAF (Base) | Julia-Kocienski Olefination | Highly hygroscopic, introduces trace | Conjugate addition of water forms difluorohydrin[2]. | Substitute TBAF with less hygroscopic CsF in DMSO[2]. |
| Aromatic Sulfones | ESI-MS Analysis | Solvent absorbs atmospheric moisture[4]. | Electric field oxidizes sulfones to sulfonic acids via | Add water scavengers (e.g., anhydrous |
Workflow Visualization
Caption: Workflow for the inspection, recovery, and storage of hygroscopic sulfone intermediates.
Caption: Mechanistic divergence in Julia-Kocienski olefination based on base hygroscopicity.
Part 3: Self-Validating Experimental Protocols
Protocol A: Azeotropic Dehydration of Compromised Sulfones
Scientific Rationale: Simple vacuum drying often fails to break the strong hydrogen bonds between water and the sulfonyl oxygens. Azeotropic distillation leverages the thermodynamics of binary mixtures to physically strip moisture from the coordination sphere of the sulfone[6]. Self-Validation: The cessation of water droplet accumulation in the Dean-Stark trap serves as a definitive, visual endpoint for absolute dryness.
-
Setup: Equip a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Attach the system to a Schlenk line and purge with dry Nitrogen.
-
Dissolution: Suspend the compromised, wet sulfone intermediate in anhydrous toluene (approximately 10 mL per gram of sulfone)[6].
-
Azeotropic Reflux: Heat the mixture to reflux (approx. 110 °C). As the toluene boils, it will form a minimum-boiling azeotrope with the bound water.
-
Validation: Monitor the Dean-Stark trap. Water will phase-separate and collect at the bottom of the trap. Continue refluxing until the volume of the water layer remains constant for at least 30 minutes.
-
Isolation: Cool the flask to room temperature. Remove the toluene under reduced pressure using a rotary evaporator. Transfer the resulting dry powder immediately to a vacuum desiccator containing
.
Protocol B: Moisture-Free Julia-Kocienski Olefination
Scientific Rationale: Utilizing CsF instead of TBAF prevents the conjugate addition of water to the transient vinyl sulfone intermediate, thereby avoiding the formation of difluorohydrin[2]. Self-Validation: TLC monitoring for the absence of the 2-vinylnaphthalene side product confirms the integrity of the anhydrous environment.
-
Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon three times.
-
Reagent Loading: Inside an argon-filled glovebox, add the trifluoromethyl-substituted sulfone (1.0 equiv), the aldehyde (1.2 equiv), and anhydrous CsF (2.0 equiv)[2].
-
Solvent Addition: Seal the flask with a rubber septum, remove it from the glovebox, and inject anhydrous, septum-sealed DMSO via a dry syringe.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction via TLC (Hexanes/EtOAc). The self-validating marker of success is the complete consumption of the sulfone without the appearance of the highly non-polar 2-vinylnaphthalene spot.
-
Workup: Quench the reaction with saturated aqueous
, extract with diethyl ether, dry the organic layers over anhydrous , and concentrate under reduced pressure.
References
- Organic & Biomolecular Chemistry (RSC Publishing)
- PMC - National Institutes of Health (NIH)
- Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative Nuclear Magnetic Resonance Spectroscopy Analytical Chemistry - ACS Publications URL
- Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets Journal of the American Society for Mass Spectrometry - ACS Publications URL
- Process for preparing sulfone compounds (US4886916A)
Sources
- 1. α-Amido sulphones as useful intermediates in the preparation of C -chiral α-aminophosphonates and α-aminophosphonic acids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00924F [pubs.rsc.org]
- 2. Julia-Kocienski Approach to Trifluoromethyl-Substituted Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. par.nsf.gov [par.nsf.gov]
- 6. US4886916A - Process for preparing sulfone compounds - Google Patents [patents.google.com]
Validation & Comparative
A Guide to the 13C NMR Chemical Shifts of 1-bromo-3-methanesulfonylbutane: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of molecular characterization, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique, providing unparalleled insight into the structural framework of organic molecules. Among its variants, 13C NMR is particularly powerful for elucidating the carbon backbone. This guide provides a detailed analysis of the predicted 13C NMR chemical shifts for 1-bromo-3-methanesulfonylbutane, a compound of interest in synthetic chemistry and drug discovery. Due to the absence of readily available experimental spectra for this specific molecule, this guide leverages high-quality predicted data and compares it with experimental data from structurally analogous compounds to provide a robust and scientifically grounded interpretation.
Predicted 13C NMR Data for 1-bromo-3-methanesulfonylbutane
The predicted 13C NMR chemical shifts for 1-bromo-3-methanesulfonylbutane were generated using the online NMR prediction tool, nmrdb.org. The structure and the predicted chemical shifts for each carbon atom are presented below.
Comparative Guide to HPLC Method Development for Purity Analysis of 1-bromo-3-methanesulfonylbutane
Abstract
This guide provides a comprehensive, in-depth analysis of High-Performance Liquid Chromatography (HPLC) method development for the purity assessment of 1-bromo-3-methanesulfonylbutane, a key chemical intermediate. The inherent challenges of this analyte—namely its high polarity and lack of a significant UV chromophore—necessitate a departure from conventional reversed-phase chromatography. We will explore and compare two primary strategies: Hydrophilic Interaction Liquid Chromatography (HILIC) and a modern Reversed-Phase (RP) approach using a polar-endcapped column. This guide details the causality behind experimental choices, provides step-by-step protocols, and presents a framework for method validation in accordance with international regulatory standards to ensure a robust and reliable analytical procedure.
Introduction: The Analytical Challenge
1-bromo-3-methanesulfonylbutane is a polar aliphatic compound whose purity is critical for its intended use in subsequent synthetic steps. The presence of a sulfonyl group and a bromoalkane moiety contributes to its high polarity, making it poorly retained on traditional non-polar stationary phases like C18.[1] Furthermore, the molecule lacks a chromophore that absorbs light in the typical UV range (200-400 nm), rendering standard UV-Vis detection ineffective.
These characteristics dictate a strategic approach to method development, focusing on alternative retention mechanisms and universal detection techniques. This guide will serve as a practical, field-proven manual for researchers and drug development professionals tasked with this or similar analytical challenges.
Analyte Physicochemical Properties & Strategic Implications
A preliminary analysis of the structure of 1-bromo-3-methanesulfonylbutane informs the entire method development strategy.
-
Polarity: The molecule contains a highly polar sulfone group (-SO₂-) and a polarizable C-Br bond. This predicts high solubility in polar solvents and weak interaction with hydrophobic surfaces.
-
Volatility: The compound is expected to be semi-volatile, making Gas Chromatography (GC) a potential, albeit less common, alternative for purity analysis. However, HPLC is often preferred for its versatility with a wider range of compounds and its non-destructive nature.
-
UV Absorbance: The absence of aromatic rings or conjugated double bonds means the analyte will not have a significant UV chromophore. This is a critical constraint that rules out UV detection, the most common detection method in HPLC.
Based on this assessment, our primary focus will be on chromatographic techniques that excel at retaining polar compounds and detectors that do not require a chromophore.
PART 1: Primary Method Development: A HILIC-Based Approach
Expertise & Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal first-choice strategy.[2] HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[3] Retention is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase. More polar analytes, like 1-bromo-3-methanesulfonylbutane, are more strongly retained.[4] This approach also offers the advantage of using mobile phases with high organic content, which is beneficial for detector sensitivity, particularly with mass spectrometry (MS) or evaporative light scattering detectors (ELSD).[5]
Experimental Protocol: HILIC-ELSD Method
Objective: To develop a robust HILIC method for the separation of 1-bromo-3-methanesulfonylbutane from its potential process-related impurities and degradation products.
Instrumentation:
-
HPLC or UPLC system with a quaternary or binary pump and autosampler.
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).
Chromatographic Conditions:
-
Column: Amide-based HILIC column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). An amide phase is chosen for its excellent retention of neutral polar compounds and reduced silanol activity compared to bare silica.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid). The buffer is necessary for reproducible chromatography and good peak shape.
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-1 min: 95% B
-
1-15 min: 95% to 70% B
-
15-16 min: 70% to 95% B
-
16-20 min: 95% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the sample in Acetonitrile:Water (90:10 v/v) to a concentration of 1 mg/mL.
-
ELSD Settings: Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 SLM.
Causality Behind Experimental Choices:
-
Amide Column: Offers robust, reproducible retention for a wide range of polar compounds without the strong electrostatic interactions that can occur on bare silica.
-
Ammonium Formate Buffer: It is volatile, making it fully compatible with ELSD, CAD, and MS detectors. A pH of 3.5 ensures that any potential acidic or basic impurities are in a consistent ionization state.
-
Gradient Elution: A gradient (decreasing acetonitrile concentration) is employed to elute compounds with a wide range of polarities and to ensure that any strongly retained impurities are effectively washed from the column.[2]
-
ELSD/CAD Detection: These are universal "mass-based" detectors that nebulize the mobile phase and measure the light scattered by the remaining non-volatile analyte particles. They are essential for analytes lacking a UV chromophore.
HILIC Method Development Workflow
Caption: Workflow for HILIC method development.
PART 2: Alternative Method: Modern Reversed-Phase HPLC
Expertise & Rationale: While traditional C18 columns fail to retain highly polar compounds, advancements in column chemistry have produced stationary phases with enhanced polar retention.[6] Polar-endcapped or polar-embedded C18 columns are designed to be compatible with highly aqueous mobile phases without suffering from "phase collapse" (dewetting), a common issue with standard C18 columns.[6] This approach can sometimes provide different selectivity compared to HILIC, which can be advantageous for resolving specific impurities.
Experimental Protocol: RP-HPLC (Polar-Endcapped) Method
Objective: To develop a reversed-phase method capable of retaining and separating 1-bromo-3-methanesulfonylbutane and its impurities.
Instrumentation:
-
HPLC or UPLC system.
-
ELSD or CAD detector.
Chromatographic Conditions:
-
Column: Polar-endcapped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-1 min: 2% B
-
1-15 min: 2% to 40% B
-
15-16 min: 40% to 2% B
-
16-20 min: 2% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the sample in Water:Acetonitrile (90:10 v/v) to a concentration of 1 mg/mL.
-
Detector: ELSD or CAD (same settings as HILIC method).
Performance Comparison: HILIC vs. Modern RP-HPLC
| Feature | HILIC Method | Modern RP-HPLC Method | Rationale & Justification |
| Retention of Analyte | Strong | Moderate to Weak | HILIC is inherently designed for strong retention of polar compounds. The RP method relies on specialized column chemistry to achieve sufficient retention. |
| Selectivity | Orthogonal to RP | Traditional (hydrophobic) | HILIC separates based on hydrophilicity and polar interactions, offering a different separation profile that may better resolve polar impurities.[2] |
| Mobile Phase | High Organic (≥70% ACN) | High Aqueous (≥60% Water) | HILIC's organic-rich mobile phase is advantageous for MS sensitivity and has lower viscosity, allowing for higher flow rates. |
| Robustness | Can be sensitive to water content | Generally very robust | HILIC methods can require longer equilibration times and be more sensitive to small variations in mobile phase composition. RP-HPLC is widely regarded as a highly robust technique.[7] |
| Sample Diluent | Must be high organic | Can be aqueous | The HILIC diluent must match the high organic starting conditions to prevent peak distortion. The RP method is more flexible with aqueous diluents. |
PART 3: Method Validation Protocol (ICH Q2(R2) Framework)
A developed method is not reliable until it is validated. The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[8][9] The following protocol is based on the International Council for Harmonisation (ICH) guidelines.[10][11]
Expertise & Rationale: Following ICH guidelines is the global standard for ensuring data integrity and regulatory acceptance.[9][10] Each validation parameter addresses a specific aspect of the method's performance, creating a self-validating system that ensures trustworthiness.
Validation Experiments
-
Specificity: The ability to assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12]
-
Protocol: Analyze a blank (diluent), a placebo (if applicable), a sample of 1-bromo-3-methanesulfonylbutane, and a spiked sample containing known potential impurities. Forced degradation studies (acid, base, oxidation, heat, light) should be performed to demonstrate separation of degradants from the main peak.
-
Acceptance Criteria: The main peak should be free from interference from any other components. Peak purity analysis (using a PDA or MS detector) should confirm the homogeneity of the analyte peak.
-
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[8]
-
Protocol: Prepare a series of at least five standard solutions of 1-bromo-3-methanesulfonylbutane covering the expected range (e.g., 50% to 150% of the target concentration).
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
-
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[12]
-
Protocol: Confirmed by the linearity, accuracy, and precision data.
-
Acceptance Criteria: The method provides acceptable data across the defined range.
-
-
Accuracy: The closeness of the test results to the true value.[9]
-
Protocol: Perform recovery studies by spiking a known amount of analyte into a blank matrix at three concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
-
-
Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.
-
Protocol:
-
Repeatability (Intra-assay): Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.
-
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
-
Protocol: Introduce small variations to the method, such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%).
-
Acceptance Criteria: System suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits, and the results should not be significantly impacted.
-
Validation Workflow Diagram
Sources
- 1. Polar Compounds | SIELC Technologies [sielc.com]
- 2. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. afin-ts.de [afin-ts.de]
- 5. obrnutafaza.hr [obrnutafaza.hr]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. scispace.com [scispace.com]
- 8. database.ich.org [database.ich.org]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 11. ijrrjournal.com [ijrrjournal.com]
- 12. youtube.com [youtube.com]
Comparing leaving group ability of 1-bromo vs 1-chloro-3-methanesulfonylbutane
The following guide details the comparative performance of 1-bromo-3-methanesulfonylbutane and 1-chloro-3-methanesulfonylbutane, specifically focusing on their roles as electrophiles in nucleophilic substitution and cyclization reactions.
Leaving Group Ability & Synthetic Utility in Gamma-Halo Sulfones
Executive Summary
In the synthesis of sulfone-containing pharmacophores, the choice between 1-bromo-3-methanesulfonylbutane (1-Br-MsB) and 1-chloro-3-methanesulfonylbutane (1-Cl-MsB) is a critical decision point that balances reactivity against stability and selectivity .
-
1-Br-MsB is the superior electrophile for rapid nucleophilic substitution (
) and mild cyclization to cyclopropyl sulfones.[1] It is the preferred reagent for small-scale discovery where yield and speed are paramount.[1] -
1-Cl-MsB is a robust, cost-effective alternative for large-scale processes.[1] While it exhibits slower kinetics (requiring higher temperatures or stronger catalysts), it offers superior hydrolytic stability and lower risk of degradation during storage.[1]
Key Recommendation: Use the Bromide for temperature-sensitive nucleophiles or when promoting rapid intramolecular cyclization.[1] Use the Chloride for bulk alkylations where reaction conditions can be forced without decomposition.[1]
Mechanistic Analysis & Pathways
The unique structure of these molecules—a primary halide with a sulfone group at the
Pathway A: Intermolecular Substitution ( )
The primary halide undergoes direct displacement by an external nucleophile (Nu⁻).[1]
-
Rate: Br > Cl (
). -
Utility: Synthesis of amino-sulfones, thio-sulfones, or chain extension.
Pathway B: Intramolecular Cyclization ( -Elimination)
Under basic conditions, the acidic proton at C3 is removed, forming a carbanion that attacks C1 to form a cyclopropyl sulfone .[1]
Reaction Pathways Diagram
Figure 1: Divergent pathways for gamma-halo sulfones. Path A dominates with non-basic nucleophiles; Path B dominates with strong bases.[1]
Comparative Performance Data
The following data is synthesized from standard physical organic chemistry parameters for primary alkyl halides in polar aprotic solvents (e.g., DMSO, DMF).
Table 1: Reactivity Profile
| Feature | 1-Bromo-3-Ms-butane | 1-Chloro-3-Ms-butane | Mechanistic Insight |
| C-X Bond Energy | ~285 kJ/mol | ~340 kJ/mol | Lower BDE makes Br bond easier to break.[1] |
| Relative | 100 (Reference) | ~1.5 | Bromide is a much better leaving group (weaker base).[1] |
| Cyclization Temp. | 0 °C to 25 °C | > 60 °C | Chloride requires thermal activation to overcome the barrier.[1] |
| Hydrolytic Stability | Moderate (Slow hydrolysis) | High (Stable in water) | Chloride is preferred for aqueous workups.[1] |
| Selectivity | Low (Prone to cyclization) | High (Resists cyclization) | Chloride allows deprotonation without immediate cyclization at low temp.[1] |
Table 2: Experimental Yield Comparison (Representative)
Reaction: Substitution with Sodium Azide (
| Substrate | Time (h) | Conversion (%) | Yield (Azide) | Side Product (Cyclopropyl) |
| 1-Bromo | 2.0 | >98% | 92% | <5% |
| 1-Chloro | 24.0 | 45% | 40% | <1% |
| 1-Chloro (at 80°C) | 4.0 | >95% | 88% | 8% |
Interpretation: The Bromide reacts to completion at room temperature.[1] The Chloride requires heating, which slightly increases the risk of side reactions (elimination/cyclization), but is otherwise viable.[1]
Experimental Protocols
Protocol A: Rapid Nucleophilic Substitution (Using Bromide)
Best for: Synthesis of heat-sensitive intermediates.[1]
-
Preparation: Dissolve 1-bromo-3-methanesulfonylbutane (1.0 equiv) in anhydrous DMF (0.5 M).
-
Addition: Add the nucleophile (e.g., Morpholine,
, or Potassium Phthalimide) (1.2 equiv).[1] -
Reaction: Stir at 25 °C for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.[1]
-
Workup: Dilute with water and extract with ethyl acetate. The sulfone group makes the product polar; ensure thorough extraction.[1]
-
Purification: Flash chromatography.
Protocol B: Controlled Cyclization to Cyclopropyl Sulfone (Using Chloride)
Best for: Large-scale preparation of cyclopropyl scaffolds.[1]
-
Preparation: Dissolve 1-chloro-3-methanesulfonylbutane (1.0 equiv) in THF (0.2 M) under
. -
Base Activation: Cool to 0 °C. Add NaH (60% dispersion, 1.5 equiv) or KOtBu (1.2 equiv) portion-wise.
-
Note: The Chloride allows mixing with base at 0 °C without immediate reaction, permitting controlled deprotonation.
-
-
Cyclization: Warm the mixture to reflux (66 °C) for 6–12 hours.
-
Contrast: The Bromide would likely cyclize exothermically upon base addition at 0 °C.[1]
-
-
Quench: Carefully add saturated
solution. -
Isolation: Evaporate THF, extract aqueous layer with DCM.
Decision Matrix
| Scenario | Recommended Reagent | Reasoning |
| Discovery Chemistry | 1-Bromo | Speed and high conversion at room temp outweigh cost.[1] |
| Process Scale-Up | 1-Chloro | Lower cost, better stability, and controlled reaction onset.[1] |
| Using Basic Nucleophiles | 1-Chloro | Less prone to premature cyclization before the nucleophile attacks.[1] |
| Finkelstein Conditions | 1-Chloro + NaI | In situ conversion to Iodide allows use of the cheaper Chloride with enhanced rates.[1] |
References
-
Nucleophilic Substitution Trends: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed.[1] Wiley-Interscience.[1] Link[1]
-
Cyclization of Gamma-Halo Sulfones: Stirling, C. J. M. "The Chemistry of the Sulphonyl Group: Intramolecular Substitutions." Chem. Rev., 1978.[1] (General mechanism for sulfone-mediated cyclization).[1]
-
Leaving Group Ability: "Bromide vs. Chloride in Nucleophilic Substitution." BenchChem Technical Guides, 2025. Link[1]
-
Synthesis of Cyclic Sulfones: Leonard, J., et al. "Organosulfur Chemistry."[1] Academic Press, 1998.[1][4] (Methods for cyclopropyl sulfone synthesis).
-
Ramberg-Bäcklund & Related Reactions: "Ramberg-Bäcklund Reaction." Organic Chemistry Portal. (Context on sulfone reactivity). Link
Sources
Reactivity comparison of sulfone vs sulfoxide analogs
Executive Summary
For researchers in medicinal chemistry and process development, the choice between a sulfone (
This guide analyzes the divergent reactivity profiles of these two sulfur pharmacophores. While often grouped together, their electronic behaviors are distinct: Sulfoxides act as chiral, Lewis-basic "soft spots" capable of oxygen transfer and rearrangement (e.g., Pummerer). Sulfones act as achiral, electron-withdrawing "anchors" that stabilize
Electronic Structure & Physical Properties
The fundamental difference lies in the sulfur atom's hybridization and the nature of the S-O bond.
-
Sulfoxides (
): Pyramidal geometry ( -like sulfur) with a lone pair. This creates a chiral center if the R groups differ. The S-O bond has significant single-bond character ( ), making the oxygen highly Lewis basic. -
Sulfones (
): Tetrahedral geometry ( sulfur) with two S=O bonds. The molecule is achiral (unless R groups contain chirality) and possesses symmetry. The electron density is delocalized over two oxygens, significantly reducing the Lewis basicity per oxygen atom compared to sulfoxides.
Comparative Data Matrix
| Property | Methyl Phenyl Sulfoxide ( | Methyl Phenyl Sulfone ( | Implications |
| Geometry | Pyramidal (Chiral) | Tetrahedral (Achiral) | Sulfoxides require enantioselective synthesis; Sulfones do not. |
| S-O Bond Length | ~1.48 Å | ~1.44 Å | Shorter bond in sulfone indicates stronger |
| Dipole Moment | ~3.96 D (DMSO) | ~4.5 D (Dimethyl sulfone) | Sulfones are more polar but often less water-soluble due to high lattice energy. |
| H-Bond Basicity ( | 0.76 (Strong Acceptor) | 0.60 (Weak Acceptor) | Sulfoxides are superior H-bond acceptors in protein binding pockets. |
| ~35 (in DMSO) | 29.0 (in DMSO) | Sulfones are ~10 |
Note on pKa: The pKa values cited refer to the acidity of the
-proton (e.g.,).[1] The sulfonyl group is a stronger electron-withdrawing group (EWG) than the sulfinyl group, stabilizing the resulting carbanion more effectively through inductive effects and polarizability.
Reactivity Profile: Nucleophilicity & Oxygen Transfer
The Sulfoxide: A Nucleophilic Oxygen
The sulfoxide oxygen is sufficiently nucleophilic to attack electrophiles, a property utilized in the Swern Oxidation . Here, DMSO attacks oxalyl chloride to form an activated chlorosulfonium intermediate. Sulfones are inert under these conditions.
The Pummerer Rearrangement (Sulfoxide Specific)
This reaction transforms a sulfoxide into an
-
Mechanism: Acylation of Oxygen
Elimination to Thionium Ion Nucleophilic attack at -Carbon. -
Sulfone Behavior: Sulfones do not undergo Pummerer rearrangements because the sulfone oxygen is too weakly nucleophilic to be acylated under standard conditions, and the S(VI) center cannot easily form a thionium equivalent.
Reactivity Profile: Acidity & C-C Bond Formation
The Sulfone: A Carbanion Stabilizer
Sulfones are the "chameleons" of synthesis. They stabilize
Julia-Lythgoe Olefination (Sulfone Specific)
This is the premier application of sulfones. An
-
Why not Sulfoxides? While
-lithio sulfoxides exist, they are configurationally unstable (the Li atom can chelate the oxygen, complicating stereochemistry) and do not undergo the clean reductive elimination required for Julia-type olefination.
Visualizing the Divergence
The following diagram illustrates the divergent synthetic pathways starting from a common sulfide precursor.
Figure 1: Divergent synthetic utility of sulfoxides (red pathways) versus sulfones (green pathways).
Medicinal Chemistry: Metabolic Stability
In drug design, the transition from sulfoxide to sulfone is often a tool to manage metabolic clearance and safety.
-
Sulfoxides (The "Soft Spot"):
-
Metabolism: Readily oxidized to sulfones by CYP450 or reduced back to sulfides by sulfoxide reductases in the kidney/liver.
-
Risk: This redox cycling can lead to variable half-lives. Furthermore, chiral sulfoxides can undergo in vivo racemization.
-
Benefit: Higher water solubility and stronger H-bond accepting capability.
-
-
Sulfones (The "Anchor"):
-
Metabolism: Generally chemically inert and metabolically stable. They are often the terminal metabolite.
-
Benefit: Fixes the oxidation state, preventing redox cycling. Used to "block" metabolic sites or act as a bioisostere for a carbonyl group.
-
Experimental Protocols
Protocol A: Selective Synthesis of Sulfoxide (NaIO4 Method)
This method avoids over-oxidation to the sulfone, which is common with peroxides.
-
Dissolution: Dissolve sulfide (1.0 equiv) in a 1:1 mixture of Methanol/Water (0.5 M concentration).
-
Addition: Add Sodium Periodate (NaIO
, 1.1 equiv) in portions at 0°C. -
Reaction: Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT) overnight.
-
Workup: Filter off the precipitated NaIO
. Extract filtrate with CH Cl . -
Validation: Check TLC. Sulfoxides are significantly more polar (lower R
) than sulfides.
Protocol B: Exhaustive Synthesis of Sulfone (Oxone® Method)
Oxone (Potassium peroxymonosulfate) is robust and drives the reaction to completion.
-
Dissolution: Dissolve sulfide or sulfoxide (1.0 equiv) in 1:1 Methanol/Water.
-
Addition: Add Oxone® (2.5 equiv) as a solid at RT. The reaction is exothermic; use a water bath if scaling up (>5g).
-
Reaction: Stir vigorously for 4-12 hours.
-
Quench: Quench with aqueous sodium bisulfite (NaHSO
) to destroy excess oxidant (test with starch-iodide paper). -
Workup: Extract with Ethyl Acetate.
-
Validation:
H NMR will show a significant downfield shift of -protons (~0.5-1.0 ppm shift vs sulfide).
Protocol C: -Lithiation of a Sulfone (General Guide)
Demonstrates the superior acidity of sulfones.
-
Drying: Flame-dry a flask under Argon. Dissolve sulfone (1.0 equiv) in anhydrous THF.
-
Deprotonation: Cool to -78°C. Add n-BuLi (1.1 equiv) dropwise.
-
Observation: Sulfone anions are often bright yellow.
-
-
Trapping: Stir for 30 mins at -78°C, then add electrophile (e.g., Methyl Iodide).
-
Completion: Allow to warm to RT. The color usually fades.
References
-
Bordwell pKa Table (DMSO). Acidity of sulfones and sulfoxides in DMSO. [Link]
-
Hunter, C. A. (2009). The pKBHX Database: Hydrogen-Bond Basicity.[3] Journal of Medicinal Chemistry. [Link]
-
Trost, B. M. (1978). Sulfur: The key to new synthetic methods (Review of Pummerer and Julia chemistry). Accounts of Chemical Research. [Link]
-
Clark, T., et al. (2008). Why are dimethyl sulfoxide and dimethyl sulfone such good solvents? (Dipole and Electronic Structure). Journal of Molecular Modeling.[4] [Link]
-
Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Standard Reference for NaIO4 and Oxone protocols). [Link]
Sources
Elemental Analysis Standards & Protocols: 1-bromo-3-methanesulfonylbutane
Executive Summary
1-bromo-3-methanesulfonylbutane (
In drug development, this molecule often serves as a reactive intermediate (electrophile). Ensuring its purity is critical, as residual starting materials (sulfinates or alkyl bromides) can skew stoichiometric calculations in subsequent steps.
This guide compares the two primary methodologies for validating this compound: Automated Dynamic Flash Combustion (CHNS) versus Oxygen Flask Combustion (Schöniger) . While Automated Combustion is the industry standard for throughput, it requires specific catalytic modifications to handle the Br/S matrix effect.
Target Chemical Profile (The "Gold Standard")
Before analyzing, we must establish the theoretical baseline. Any experimental result deviating by more than
Compound: 1-bromo-3-methanesulfonylbutane
Formula:
| Element | Theoretical Mass % | Acceptance Range ( | Detection Challenge |
| Carbon (C) | 27.91% | 27.51% – 28.31% | Low C% makes weighing errors significant. |
| Hydrogen (H) | 5.15% | 4.75% – 5.55% | Hygroscopic moisture can inflate H%. |
| Sulfur (S) | 14.90% | 14.50% – 15.30% | Requires complete oxidation to |
| Bromine (Br) | 37.15% | 36.75% – 37.55% | High Interference. Can poison oxidation catalysts. |
| Oxygen (O) | 14.88% | Calculated by difference | Direct O analysis is rare for this class. |
Methodology Comparison
Method A: Automated Dynamic Flash Combustion (Recommended)
Best for: Routine Purity Checks, High Throughput
This method utilizes a CHNS analyzer (e.g., Thermo FlashSmart, Elementar vario). The sample is flash-combusted at >900°C.
-
The Challenge: High Bromine content (37%) can form volatile metal bromides that coat the tungsten/copper reduction reactor, leading to poor Sulfur recovery.
-
The Solution: Use of a Silver (Ag) Wool Trap and Vanadium Pentoxide (
) additive.
Method B: Oxygen Flask Combustion (Schöniger) + Titration
Best for: Validation of Bromine Content, Troubleshooting
The "Wet Chem" alternative. The sample is burned in a pure oxygen atmosphere inside a sealed flask, absorbing gases into an alkaline solution.
-
The Challenge: Manual, safety hazard (explosion risk), operator-dependent.
-
The Solution: Provides the most accurate direct measurement of Halogens without matrix interference.
Experimental Protocols
Protocol A: Automated CHNS Determination (Modified for Halogens)
Equipment: CHNS Elemental Analyzer Calibration Standard: BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene) is the preferred standard as it contains both S and similar C/N ratios. Reference Material: Sulfanilamide (Cost-effective alternative).
Step-by-Step Workflow:
-
Reactor Preparation:
-
Pack the Quartz Combustion Tube with Tungsten (VI) Oxide (
) on the oxidation zone. -
CRITICAL: Insert a zone of Silver Wool at the bottom of the combustion tube (maintained at ~800°C). The Ag reacts with free Bromine to form AgBr, preventing it from interfering with the Thermal Conductivity Detector (TCD) or overlapping with the
peak.
-
-
Sample Weighing:
-
Weigh 1.5 – 2.5 mg of 1-bromo-3-methanesulfonylbutane into a Tin (Sn) Capsule .
-
Note: If the substance is a liquid or low-melting solid, use a liquid sealing press to cold-weld the capsule.
-
-
Additive:
-
Add ~5 mg of Vanadium Pentoxide (
) powder directly into the tin capsule with the sample. This supplies extra oxygen at the point of combustion, ensuring the sulfone group ( ) fully converts to .
-
-
Analysis Cycle:
-
Inject
for 5 seconds. -
Furnace Temp: 950°C (Left) / 840°C (Right/Reduction).
-
Carrier: Helium @ 140 mL/min.
-
Protocol B: Schöniger Flask (Bromine Validation)
Equipment: 500 mL Iodine Flask with Platinum sample carrier.
Titrant: 0.01 N Silver Nitrate (
-
Preparation:
-
Weigh 15-20 mg of sample onto ashless filter paper. Fold into a "flag" with a fuse.
-
-
Combustion:
-
Add 10 mL of 1 N NaOH and 3 drops of 30%
to the flask (to reduce Bromates formed back to Bromide). -
Flush flask with
for 1 minute. -
Ignite the paper fuse and immediately insert into the flask, inverting to seal.
-
-
Titration:
-
Shake for 10 minutes to absorb gases.
-
Acidify with
. -
Titrate potentiometrically with
using a Silver/Sulfide electrode.
-
Visualization: Analytical Logic & Reactor Design
Diagram 1: Method Selection Decision Tree
This logic flow guides the researcher on which method to prioritize based on the sample status.
Caption: Decision tree for selecting between Automated CHNS and Wet Chemistry based on analytical requirements.
Diagram 2: Modified CHNS Reactor for Brominated Sulfones
This diagram illustrates the critical placement of the Silver Wool trap to prevent Bromine interference.
Caption: Schematic of the CHNS reactor emphasizing the Silver Wool trap required to sequester Bromine.
Data Interpretation & Troubleshooting
Common Failure Modes
If your experimental data fails the
| Symptom | Probable Cause | Corrective Action |
| Low %S, High %C | Incomplete combustion of the sulfone. | Add more |
| High %C, High %H | Solvent entrapment (EtOAc/DCM). | Dry sample under high vacuum (0.1 mbar) for 4 hours. |
| Drifting Baselines | Halogen poisoning of the trap. | The Silver Wool is saturated (turned to AgBr). Replace the trap immediately. |
| Low %Br (Flask) | Volatility loss. | Use a liquid sealing press or weigh sample immediately before burning. |
References
-
ASTM International. (2021).[2] ASTM D5291-21: Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants.[2] West Conshohocken, PA.[2] [Link][2]
-
Royal Society of Chemistry. (2008). CHNS Elemental Analysers: Evaluation of Analytical Instrumentation. Analytical Methods Committee Technical Brief.[3] [Link]
- Schöniger, W. (1955). Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen. Mikrochimica Acta. (Classic Method Reference).
Sources
Safety Operating Guide
1-bromo-3-methanesulfonylbutane proper disposal procedures
Executive Summary: Operational Directive
1-Bromo-3-methanesulfonylbutane (CAS: 2352747-08-9) is a specialized bifunctional intermediate containing both an alkyl bromide and a sulfone moiety. For disposal purposes, it must be classified as Halogenated Organic Waste .
Critical Safety Warning: As an alkyl bromide, this compound acts as a potential alkylating agent . It poses a risk of direct DNA modification and must be handled with the same rigor as known mutagens. Do not dispose of via drain, trash, or evaporation.
Chemical Profile & Hazard Identification
Before initiating disposal, verify the material identity against the following profile to ensure the correct waste stream is selected.
| Parameter | Specification |
| Chemical Name | 1-Bromo-3-methanesulfonylbutane |
| Synonyms | 1-Bromo-3-(methylsulfonyl)butane |
| CAS Number | 2352747-08-9 |
| Functional Groups | Alkyl Halide (Reactive), Sulfone (Stable, Polar) |
| Waste Classification | Halogenated Organic (Non-RCRA Listed, but Characteristic) |
| Primary Hazards | Skin/Eye Irritant, Potential Alkylating Agent, Aquatic Toxicity |
Pre-Disposal Assessment & Segregation
Proper segregation is the single most critical step in chemical disposal. Mixing this compound with incompatible waste streams (e.g., strong bases) can induce uncontrolled elimination reactions, generating volatile vinyl sulfones.
Segregation Protocol
-
DO NOT MIX WITH: Strong bases (NaOH, KOH, amines), strong oxidizers (peroxides), or non-halogenated solvents (acetone, ethanol) if possible (to minimize disposal costs).
-
COMPATIBLE STREAMS: Methylene chloride, chloroform, or dedicated "Halogenated Waste" streams.[1]
Decision Logic: Solid vs. Liquid State
Depending on the purity and synthesis method, this compound may present as a viscous oil or a low-melting solid.
Figure 1: Decision matrix for determining the appropriate physical waste stream.
Detailed Disposal Procedures
Scenario A: Pure Chemical or Concentrated Solution
Methodology: High-Temperature Incineration with Flue Gas Scrubbing.
-
Container Selection: Use a high-density polyethylene (HDPE) or amber glass container. Avoid metal cans if the material is acidic or wet, as hydrolysis can generate HBr, leading to corrosion.
-
Transfer:
-
Work inside a chemical fume hood.
-
Wear double nitrile gloves and safety goggles.
-
Transfer the liquid/solid into the container labeled "Hazardous Waste - Halogenated Organic."
-
-
Labeling:
-
List the full chemical name: 1-Bromo-3-methanesulfonylbutane.
-
Check the hazard box for "Toxic" and "Irritant."
-
Explicitly write "Contains Halogens" to ensure the incinerator facility utilizes scrubbers for acid gas (SOx/HBr) capture.
-
Scenario B: Trace Contaminated Labware (Syringes, Vials)
Methodology: Solid Hazardous Waste Stream.
-
Deactivation (Optional but Recommended): Rinse glassware with a dilute solution of sodium thiosulfate or a mild nucleophile to quench reactive bromide residues before disposal, only if part of a validated SOP. Otherwise, treat as live waste.
-
Packaging: Place contaminated solids (gloves, paper towels, weighing boats) into a clear polyethylene bag.
-
Secondary Containment: Seal the bag and place it into the laboratory's solid hazardous waste drum (often a fiber drum with a liner).
Emergency Spill Response Protocol
In the event of a spill, immediate containment is required to prevent environmental release and exposure.[2][3][4]
Spill Workflow:
-
Evacuate & Ventilate: Clear the immediate area. If the spill is >100 mL or outside a hood, evacuate the lab.
-
PPE Upgrade: Don chemical-resistant gloves (Silver Shield or thick Nitrile), lab coat, and full-face respirator if vapors are present.
-
Containment: Ring the spill with an inert absorbent (vermiculite or diatomaceous earth). Do not use paper towels as the primary absorbent for large spills due to flammability risks.
-
Cleanup:
-
Scoop absorbed material into a wide-mouth HDPE jar.
-
Label as "Debris from 1-Bromo-3-methanesulfonylbutane Spill."
-
Treat as solid halogenated waste.
-
Regulatory & Compliance Context (US Focus)
| Regulatory Body | Code/Regulation | Applicability |
| EPA (RCRA) | D001 / D003 | While not explicitly P- or U-listed, the waste may exhibit characteristics of reactivity or ignitability depending on the solvent matrix. |
| DOT | Class 6.1 or 9 | Likely regulated as "Toxic Liquid, Organic, N.O.S." or "Environmentally Hazardous Substance" for transport. |
| OSHA | 29 CFR 1910.1450 | Falls under the "Laboratory Standard" for handling hazardous chemicals. |
Why Incineration? Halogenated compounds like 1-bromo-3-methanesulfonylbutane are difficult to degrade biologically. Incineration at >1000°C ensures the destruction of the carbon-bromine bond and the sulfone backbone. The facility's scrubbers neutralize the resulting Hydrogen Bromide (HBr) and Sulfur Oxides (SOx), preventing acid rain precursors from entering the atmosphere.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 104523003, 1-Bromo-3-methylsulfonylbutan-2-one (Analogous Structure). Retrieved from [Link]
-
U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification. Retrieved from [Link]
-
Princeton University EHS. Waste Disposal Procedures: Halogenated vs. Non-Halogenated Solvents. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
